1-Benzoylpiperidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMNCCDDKBPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200725 | |
| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |
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Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-99-7 | |
| Record name | 1-Benzoyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5274-99-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15149 | |
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| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |
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| Record name | 1-benzoylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzoylisonipecotic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35JDD6EKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Benzoylpiperidine-4-carboxylic acid physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzoylpiperidine-4-carboxylic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual workflow for its synthesis and purification.
Core Physicochemical Properties
This compound, with the CAS Number 5274-99-7, is a carboxylic acid-substituted piperidine derivative utilized in proteomics research.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Melting Point | 136-138°C / 144-146°C | [2][3] |
| Boiling Point | 438.8 ± 38.0 °C (Predicted) | [2] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.45 ± 0.20 (Predicted) | [2] |
| LogP | 1.11 | [4] |
| Flash Point | 219.2°C | [2] |
| Vapor Pressure | 1.78E-08 mmHg at 25°C | [2] |
| Refractive Index | 1.582 | [2] |
| Storage Condition | Sealed in dry, Room Temperature | [2] |
Experimental Protocols
The methodologies for the synthesis and purification of this compound are critical for obtaining a high-purity product for research and development.
Synthesis via Microwave-Assisted Reaction
This protocol outlines a rapid and efficient method for the synthesis of this compound.
Materials:
-
4-Piperidinecarboxylic acid
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine 4-Piperidinecarboxylic acid (1.0 mmol), benzoyl chloride (1.0 mmol), and triethylamine (2.5 mmol) in 5 mL of THF in a microwave reactor vessel.[3]
-
Stir the reaction mixture in the microwave reactor at 70°C under 120 W of power for 15 minutes.[3]
-
After the reaction is complete, acidify the mixture with 10 mL of 1 M HCl.[3]
-
Extract the product into dichloromethane (3 x 25 mL).[3]
-
Combine the organic layers and dry them over anhydrous Na₂SO₄.[3]
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.[3]
Purification by Fast Column Chromatography
Procedure:
-
The crude product obtained from the synthesis is purified using fast column chromatography.[3]
-
Sequentially elute the column with a hexane solution containing 5% ethyl acetate, followed by a hexane solution with 80% ethyl acetate.[3]
-
This process yields this compound as a white solid with a reported yield of 94%.[3]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for Synthesis and Purification.
References
Spectroscopic Profile of 1-Benzoylpiperidine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzoylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published, collated spectroscopic data for this specific molecule, this document presents predicted values based on the analysis of its constituent functional groups and data from structurally similar compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.
Chemical Structure and Overview
This compound possesses a benzoyl group attached to the nitrogen of a piperidine ring, with a carboxylic acid moiety at the 4-position. This unique combination of a tertiary amide, a saturated heterocycle, and a carboxylic acid dictates its characteristic spectroscopic features.
Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol CAS Number: 5274-99-7[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, fragmentation patterns, and vibrational frequencies of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The presence of the amide bond may lead to broadened signals for the piperidine protons adjacent to the nitrogen due to restricted rotation.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~7.4 - 7.5 | Multiplet | 5H | Aromatic protons (Benzoyl group) |
| ~3.0 - 4.5 | Multiplet (broad) | 2H | Axial/Equatorial protons on C2 and C6 of piperidine |
| ~2.5 - 3.0 | Multiplet (broad) | 2H | Axial/Equatorial protons on C2 and C6 of piperidine |
| ~2.4 - 2.6 | Multiplet | 1H | Proton on C4 of piperidine |
| ~1.6 - 2.2 | Multiplet | 4H | Protons on C3 and C5 of piperidine |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 - 185 | Carboxylic acid carbonyl (-C OOH) |
| ~168 - 172 | Amide carbonyl (-C O-Ph) |
| ~135 - 138 | Quaternary aromatic carbon (Benzoyl group) |
| ~126 - 130 | Aromatic carbons (Benzoyl group) |
| ~40 - 50 | Carbons at C2 and C6 of piperidine |
| ~40 - 45 | Carbon at C4 of piperidine |
| ~25 - 35 | Carbons at C3 and C5 of piperidine |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2][3][4] |
| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid)[3][5] |
| ~1620-1650 | Strong, Sharp | C=O stretch (Tertiary amide) |
| ~1210-1320 | Medium | C-O stretch (Carboxylic acid)[2] |
| ~2850-3000 | Medium | C-H stretch (Aliphatic) |
| ~3000-3100 | Medium | C-H stretch (Aromatic) |
| ~1400-1600 | Medium-Weak | C=C stretch (Aromatic) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the loss of the carboxyl group, the benzoyl group, and fragmentation of the piperidine ring.
| Predicted m/z | Relative Abundance | Possible Fragment Ion |
| 233 | Moderate | [M]⁺ (Molecular Ion) |
| 188 | Moderate | [M - COOH]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation - often the base peak) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the deuterated solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or the ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI)[6][7].
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode.
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard electron energy is typically 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Solid-State Architecture of Benzoylpiperidine Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, forms the core of numerous therapeutic agents. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. When coupled with a benzoyl moiety, as in 1-Benzoylpiperidine-4-carboxylic acid, the resulting molecule presents a unique combination of rigidity and functionality that is of significant interest in the development of novel therapeutics. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing drug-receptor interactions.
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), this guide provides an in-depth analysis of a closely related and structurally significant compound: 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea . The crystallographic data and experimental protocols detailed herein serve as a comprehensive reference for researchers working with similar benzoylpiperidine derivatives.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, providing a quantitative snapshot of its solid-state conformation.[1]
| Parameter | 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea |
| Empirical Formula | C20H23N3OS |
| Formula Weight | 353.47 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 8.857(7) |
| b (Å) | 20.392(16) |
| c (Å) | 11.953(9) |
| α (°) | 90 |
| β (°) | 100.246(3) |
| γ (°) | 90 |
| Volume (ų) | 1881.2(6) |
| Z | 4 |
| Calculated Density (mg/m³) | 1.248 |
| Absorption Coefficient (mm⁻¹) | 0.184 |
| F(000) | 752 |
| Crystal Size (mm) | 0.36 x 0.21 x 0.16 |
| Crystal Description | Block |
| Crystal Color | Colorless |
| θ Range for data collection (°) | 1.52 - 26.0 |
Experimental Protocols
The determination of a crystal structure is a meticulous process involving several key stages, from synthesis and crystallization to data collection and structure refinement.
Synthesis of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea
The synthesis of the title compound was achieved through the reaction of benzoylisothiocyanate with 4-amino-N-benzylpiperidine.[1] This reaction is a common method for the preparation of thiourea derivatives.
Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction were grown. The following protocol is representative of the methodology used for the structural determination of piperidine derivatives.[1][2]
-
Crystal Selection and Mounting: A suitable single crystal was carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The crystal was maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.
-
Data Reduction: The collected diffraction data were processed to correct for various experimental factors, such as Lorentz and polarization effects, and an absorption correction was applied.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Logical Relationships in Structural Analysis
The final determined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
References
Solubility Profile of 1-Benzoylpiperidine-4-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzoylpiperidine-4-carboxylic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information derived from synthetic procedures and offers a general experimental protocol for determining precise solubility parameters.
Introduction to this compound
This compound (CAS 5274-99-7) is a derivative of piperidine, a common scaffold in medicinal chemistry.[1][2] Its structure, featuring a benzoyl group attached to the piperidine nitrogen and a carboxylic acid at the 4-position, imparts a specific polarity that dictates its solubility in different media. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in drug discovery and development.
Chemical Structure:
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃[1] |
| Molecular Weight | 233.26 g/mol [1] |
| Melting Point | 144-146 °C[1] |
| Boiling Point | 438.8 ± 38.0 °C (Predicted)[1] |
Qualitative Solubility of this compound
Table 1: Qualitative Solubility in Various Organic Solvents
| Solvent | Solubility | Rationale/Context |
| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for extraction during synthesis, indicating good solubility. |
| Ethyl Acetate | Soluble | Employed as an extraction solvent, suggesting good solubility. |
| Tetrahydrofuran (THF) | Soluble | Utilized as a reaction solvent in its synthesis. |
| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent or in combination with more polar solvents for column chromatography, implying low solubility. |
| Methanol | Likely Soluble | A related compound, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, is noted to be soluble in methanol, suggesting potential solubility for the target compound due to structural similarity.[3] |
It is important to note that "soluble" in this context refers to the ability of the solvent to dissolve the compound for the purposes of chemical reaction or extraction and does not imply high solubility in all cases.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a general procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, DMF)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the flask or vial containing the filtered solution.
-
Remove the solvent by evaporation. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely evaporated, reweigh the flask or vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the flask/vial.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Diagram of the Solubility Determination Workflow:
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Synthesis of this compound
The synthesis of this compound typically involves the N-acylation of 4-piperidinecarboxylic acid with benzoyl chloride. The following is a representative experimental protocol.
Reaction Scheme:
4-Piperidinecarboxylic acid + Benzoyl chloride --(Base)--> this compound
Experimental Protocol:
-
Reaction Setup:
-
To a solution of 4-piperidinecarboxylic acid in a suitable solvent (e.g., Tetrahydrofuran), add a base (e.g., triethylamine or sodium hydroxide solution).
-
Cool the mixture in an ice bath.
-
-
Addition of Benzoyl Chloride:
-
Slowly add benzoyl chloride dropwise to the stirred reaction mixture, maintaining the low temperature.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
-
Work-up and Extraction:
-
Upon completion, acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound remains to be formally documented, a qualitative understanding of its solubility in common organic solvents can be inferred from synthetic methodologies. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for the effective handling, purification, and formulation of this compound in research and drug development settings.
References
In-Depth Technical Guide: Thermal Stability of 1-Benzoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1-Benzoylpiperidine-4-carboxylic acid. Due to the limited availability of specific experimental data in the public domain for this compound, this document summarizes known physical properties and provides a framework for its thermal analysis based on general principles of organic compound stability.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 233.26 g/mol | --INVALID-LINK--[1] |
| Melting Point | 144-146 °C | Not explicitly cited in search results |
Thermal Stability Profile
Currently, there is a lack of publicly available, detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound. Such analyses are critical for determining the precise decomposition temperature and understanding the energetic changes that occur upon heating.
In the absence of specific data, a general understanding of the thermal decomposition of related structures, such as carboxylic acids, can provide insight. The thermal breakdown of carboxylic acids can proceed through various mechanisms, including decarboxylation. The stability of the piperidine and benzoyl functional groups will also influence the overall thermal behavior.
Proposed Experimental Protocols for Thermal Stability Analysis
To rigorously determine the thermal stability of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature, typically from ambient temperature to a temperature above the expected decomposition point (e.g., 600 °C).
-
The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the percentage of mass lost at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions such as melting and decomposition.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan and place it in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic or endothermic events associated with decomposition.
Visualizing Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
References
1-Benzoylpiperidine-4-carboxylic acid alternate names and identifiers
This technical guide provides a comprehensive overview of 1-Benzoylpiperidine-4-carboxylic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's identifiers, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis.
Chemical Identifiers and Alternate Names
This compound is known by several names and is registered under various chemical identifiers. These are crucial for accurate identification and sourcing of the compound in a research and development setting.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 5274-99-7[1][2] |
| Molecular Formula | C₁₃H₁₅NO₃[1][2] |
| Molecular Weight | 233.26 g/mol [2] |
| InChI | InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) |
| InChIKey | ZTGMNCCDDKBPML-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 |
| Synonyms | 1-Benzoylisonipecotic acid, 1-Benzoyl-4-carboxypiperidine[2], 4-Piperidinecarboxylic acid, 1-benzoyl- |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below, offering a snapshot of its characteristics.
| Property | Value |
| Melting Point | 144-146 °C[1] |
| Boiling Point | 438.8 ± 38.0 °C (Predicted)[1] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 4.45 ± 0.20 (Predicted) |
| Flash Point | 219.2 °C[1] |
| Vapor Pressure | 1.78E-08 mmHg at 25°C[1] |
| Refractive Index | 1.582 (Predicted)[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.71-1.85 (m, 3H), 2.03-2.06 (m, 1H), 2.59 (tt, 1H, J = 10.4, 4.1 Hz), 3.04-3.12 (m, 2H), 3.72-3.76 (m, 1H), 4.48-4.52 (m, 1H), 7.36-7.44 (m, 5H), 11.16 (br s, 1H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 40.4, 41.4, 46.8, 126.7, 128.3, 129.6, 135.3, 170.7, 178.3[3] |
| HRMS (ESI) | [M-H]⁻ Calculated: 232.0973, Measured: 232.0979[3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.
Synthesis and Purification
A microwave-assisted synthesis followed by column chromatography is a highly efficient method for producing this compound.[3]
Materials:
-
4-Piperidinecarboxylic acid (1.0 mmol, 129 mg)
-
Benzoyl chloride (1.0 mmol, 140 mg)
-
Triethylamine (2.5 mmol, 0.32 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a microwave reactor vessel, combine 4-piperidinecarboxylic acid (129 mg, 1.0 mmol), benzoyl chloride (140 mg, 1.0 mmol), and triethylamine (0.32 mL, 2.5 mmol) in THF (5 mL).[3]
-
Stir the reaction mixture in the microwave reactor at 70°C and 120 W power for 15 minutes.[3]
-
Upon completion, acidify the reaction mixture with 1 M HCl (10 mL).[3]
-
Extract the product with dichloromethane (3 x 25 mL).[3]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by flash column chromatography using a sequential elution of 5% ethyl acetate in hexane followed by 80% ethyl acetate in hexane.[3]
-
The final product is obtained as a white solid with a yield of 94%.[3]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[4]
Instrumentation and Conditions:
-
Column: Newcrom R1 or a similar C18 column.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acid modifier. For general purposes, phosphoric acid can be used. For Mass Spectrometry (MS) compatibility, formic acid is recommended.[4]
-
Detection: UV detection is suitable.
-
Application: This method is scalable for preparative separation to isolate impurities and is also applicable for pharmacokinetic studies.[4]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Biological Activity and Applications
While the benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, particularly in the development of antipsychotic agents, specific biological activities or signaling pathway involvement for this compound itself are not extensively documented in publicly available literature. It is primarily utilized as a versatile building block in organic synthesis and has been noted for its application in proteomics research.[2] Further investigation is required to elucidate its specific biological functions.
References
An In-depth Technical Guide to 1-Benzoylisonipecotic Acid (CAS: 5274-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzoylisonipecotic acid, a piperidine derivative with potential applications in proteomics research and as a scaffold in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential, though currently underexplored, biological significance.
Core Chemical and Physical Properties
1-Benzoylisonipecotic acid, also known as 1-Benzoyl-4-piperidinecarboxylic acid, is a white to yellow solid organic compound.[1] Its core structure consists of a piperidine ring N-acylated with a benzoyl group and bearing a carboxylic acid moiety at the 4-position.
| Property | Value | Source |
| CAS Number | 5274-99-7 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Melting Point | 144-146 °C | [4][5] |
| Appearance | White to Yellow Solid | [1] |
| Predicted Boiling Point | 438.8 ± 38.0 °C | [4] |
| Predicted pKa | 4.45 ± 0.20 | [4] |
| Predicted Density | 1.248 ± 0.06 g/cm³ | [4] |
Synthesis Methodology
Experimental Protocol: N-Benzoylation of Isonipecotic Acid (Generalized)
This protocol is based on the general principles of the Schotten-Baumann reaction for the N-acylation of piperidines.
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid)
-
Benzoyl chloride
-
Aqueous sodium hydroxide (e.g., 2M NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (e.g., 1M HCl) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct of the reaction.
-
Addition of Acylating Agent: While stirring vigorously, slowly add benzoyl chloride (dissolved in an organic solvent like dichloromethane) to the cooled solution. The reaction is typically biphasic.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with dilute hydrochloric acid to remove any unreacted amine and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-Benzoylisonipecotic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Generalized workflow for the synthesis of 1-Benzoylisonipecotic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-Benzoylisonipecotic acid are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic Protons: Signals in the range of 7.4-8.0 ppm corresponding to the protons of the benzoyl group. - Piperidine Protons: A complex pattern of multiplets for the methylene and methine protons of the piperidine ring, likely in the range of 1.5-4.0 ppm. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) corresponding to the amide and carboxylic acid carbonyls. - Aromatic Carbons: Signals in the aromatic region (125-140 ppm). - Piperidine Carbons: Signals in the aliphatic region (25-55 ppm). |
| FTIR (cm⁻¹) | - O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group. - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1620-1640 cm⁻¹ for the amide carbonyl. - C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 233.26. - Fragmentation: Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the benzoyl group (PhCO⁺, 105 Da). |
Potential Biological Activity and Applications in Proteomics
Biological Activity
While no specific biological activity has been reported for 1-Benzoylisonipecotic acid, the benzoylpiperidine scaffold is present in a number of biologically active molecules. For instance, derivatives of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been investigated as inhibitors of steroid-5alpha-reductase.[6] This suggests that 1-Benzoylisonipecotic acid could be a starting point for the design and synthesis of novel therapeutic agents. Further screening and biological evaluation are necessary to determine its pharmacological profile.
Applications in Proteomics
The presence of a carboxylic acid group and a benzoyl moiety suggests potential applications in chemical proteomics. The carboxylic acid can be used as a handle for conjugation to other molecules, such as affinity tags or fluorescent probes.
Hypothetical Application as a Chemical Probe:
The benzoyl group, particularly if modified to a benzophenone, could serve as a photo-crosslinking agent. Benzophenone-containing probes are valuable tools in chemical proteomics for identifying protein-ligand interactions. Upon UV irradiation, the benzophenone can form a covalent bond with nearby amino acid residues, allowing for the capture and subsequent identification of interacting proteins by mass spectrometry.
Hypothetical workflow for using a 1-Benzoylisonipecotic acid-derived probe in proteomics.
Conclusion
1-Benzoylisonipecotic acid is a readily accessible compound with a chemical structure that suggests potential for further exploration in medicinal chemistry and chemical biology. While specific experimental data on its biological activity and applications are currently limited, its core structure is a valuable starting point for the development of novel chemical probes and therapeutic agents. The synthesis is expected to be straightforward using established methodologies. Future research should focus on the detailed biological characterization of this compound and its derivatives to unlock their full potential.
References
- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoylpiperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine scaffold, stands as a privileged structure in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a foundational core for the design and development of a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the benzoylpiperidine scaffold, detailing its synthesis, biological activities, and therapeutic applications across a range of diseases, including cancer, neuropsychiatric disorders, and neurodegenerative conditions.
The metabolic stability of the benzoylpiperidine fragment, coupled with its capacity to serve as a bioisostere of the piperazine ring, renders it a highly attractive framework for drug design.[1][2] This scaffold's ability to interact with a diverse array of biological targets has led to the development of numerous clinically significant drugs and promising clinical candidates.
Therapeutic Applications and Biological Activity
The benzoylpiperidine motif is a key pharmacophore in a wide spectrum of bioactive compounds.[1][3] Its derivatives have demonstrated significant efficacy as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents.[1][2][3] A substantial portion of research has focused on its application in central nervous system (CNS) disorders, particularly as ligands for serotoninergic and dopaminergic receptors.[1]
Anticancer Activity
Benzoylpiperidine derivatives have emerged as promising anticancer agents, primarily through the inhibition of enzymes such as monoacylglycerol lipase (MAGL) and tankyrase (TNKS). MAGL inhibitors carrying this scaffold have shown potent antiproliferative activity in various cancer cell lines.[4][5] Similarly, benzoylpiperidine-based tankyrase inhibitors have been developed as antagonists of the Wnt signaling pathway, which is often dysregulated in cancer.[4]
| Compound Class | Target | Cancer Cell Line(s) | IC50 | Reference |
| Diarylsulfide Benzoylpiperidines | MAGL | Various (9 different cancer cell lines) | 0.32–12 µM | [5] |
| Benzoylpiperidine 20 | MAGL | Human breast, ovarian, and colorectal cancer cells | 7.9–92 µM | [5] |
| Benzoylpiperidine 18 | MAGL | Human breast and ovarian cancer cells | 19.9–75.3 µM | [5] |
| Benzoylpiperidine-based TNKS inhibitor 28 | TNKS1/2 | HEK293 SuperTopFlash reporter gene assay | - (5000-fold selectivity for TNKS1/2 vs. PARPs 1/2) | [4] |
Antipsychotic and Neuroprotective Activity
The benzoylpiperidine scaffold is a hallmark of many atypical antipsychotic drugs due to its interaction with serotonin (5-HT) and dopamine (D) receptors.[1] The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is crucial for anchoring ligands to the 5-HT2A receptor.[4] Derivatives have been identified as potent and selective 5-HT2A ligands, mixed 5-HT2A/D2 receptor ligands, and dual 5-HT1A/5-HT2A ligands.[5] Furthermore, this scaffold is integral to the development of neuroprotective agents, including acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6][7]
| Compound | Target(s) | Activity (IC50 / pKi) | Reference |
| Compound 31 | 5-HT2A, 5-HT1A | IC50 = 1.1 nM (5-HT2A), IC50 = 68 nM (5-HT1A) | [5] |
| Compound 33 | 5-HT2A | IC50 = 2.4 nM | [5] |
| Compound 32 | 5-HT2A, D2 | IC50 = 6.0 nM (5-HT2A), IC50 = 12 nM (D2) | [5] |
| (-)-39 | 5-HT2A, D2 | pKi = 8.25 (5-HT2A), pKi = 6.00 (D2) | [4] |
| Compound 19 | AChE | IC50 = 1.2 nM | [6] |
| Compound 21 | AChE | IC50 = 0.56 nM | [7] |
Key Signaling Pathways
Wnt/β-Catenin Signaling Pathway and Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often hyperactivated in cancer. Tankyrase (TNKS) enzymes promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase by benzoylpiperidine derivatives stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
The antipsychotic effects of many benzoylpiperidine derivatives are attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors modulates downstream signaling cascades, contributing to the therapeutic effects in conditions like schizophrenia.
Experimental Protocols
General Synthesis of N-Substituted-4-Benzoylpiperidines
A common synthetic route to benzoylpiperidine derivatives involves the N-alkylation or N-acylation of a 4-benzoylpiperidine precursor. The following is a generalized protocol.
Materials:
-
4-Benzoylpiperidine hydrochloride
-
Alkyl halide or acyl chloride
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
To a solution of 4-benzoylpiperidine hydrochloride in a suitable solvent, add a base to neutralize the hydrochloride salt.
-
Add the desired alkyl halide or acyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-substituted-4-benzoylpiperidine.[3][8]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[8][9]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (potential inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[8][9]
Competitive Radioligand Binding Assay for 5-HT2A and D2 Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor of interest. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.[10][11]
Materials:
-
Cell membranes expressing the human 5-HT2A or D2 receptor
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)
-
Unlabeled test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10][11][12]
Conclusion and Future Directions
The benzoylpiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its privileged nature allows for the development of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the design of novel benzoylpiperidine derivatives with improved pharmacokinetic profiles and enhanced target selectivity. The exploration of this scaffold in new therapeutic areas and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of benzoylpiperidine-based therapeutics.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
1-Benzoylpiperidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzoylpiperidine moiety, and specifically its 4-carboxylic acid derivative, represents a cornerstone "privileged structure" in medicinal chemistry. Its remarkable versatility and presence in a multitude of biologically active compounds have solidified its importance in the development of novel therapeutics targeting a wide array of diseases.[1][2][3] This scaffold is not only metabolically robust but also serves as a potential bioisostere for the piperazine ring, offering a reliable framework for drug design.[1][2][3] This technical guide provides a comprehensive overview of 1-benzoylpiperidine-4-carboxylic acid and its derivatives, focusing on its synthesis, pharmacological activities, and its role in the modulation of key signaling pathways.
Synthetic Strategies
The synthesis of this compound and its derivatives is generally straightforward, employing cost-effective and safe reagents.[1] The most common approaches involve the N-acylation of a piperidine ring with a benzoyl group.
General Synthesis of this compound
A prevalent method for the synthesis of the core scaffold involves the N-acylation of a piperidine-4-carboxylic acid derivative. For instance, ethyl isonipecotate can be N-benzoylated, followed by hydrolysis of the ester to yield the desired carboxylic acid.[1]
Experimental Protocol: Synthesis of this compound from Ethyl Isonipecotate [1]
-
N-Benzoylation: To a solution of ethyl isonipecotate (1 equivalent) in anhydrous dichloromethane, triethylamine (1.1 equivalents) is added. The mixture is cooled to 0°C, and benzoyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 20 hours.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Hydrolysis: The resulting ethyl 1-benzoylpiperidine-4-carboxylate is dissolved in a 70% aqueous ethanol solution. An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 18 hours.
-
Isolation: The ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the this compound, which is collected by filtration.
Synthesis of Functionalized Derivatives
The versatility of the 1-benzoylpiperidine scaffold allows for extensive functionalization. For example, derivatives with a 4-(p-fluorobenzoyl) group are common in centrally acting agents.[1]
Experimental Protocol: Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride [1]
-
Deprotection: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (1 equivalent) in 6N hydrochloric acid (approx. 2.8 mL per gram of starting material) is refluxed for 2 hours.
-
Extraction: The cooled solution is extracted twice with ether to remove any non-basic impurities.
-
Basification and Extraction: The aqueous layer is basified with sodium hydroxide, and the liberated free base is extracted with benzene.
-
Drying and Concentration: The combined benzene extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the oily free base.
-
Salt Formation: The residue is dissolved in ether, and hydrogen chloride gas is bubbled through the solution with stirring to precipitate the hydrochloride salt.
-
Purification: The salt is collected by filtration, washed with ether, and recrystallized from isopropanol to yield the final product.
Pharmacological Significance and Quantitative Data
Derivatives of this compound have demonstrated significant activity at a range of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, as well as enzymes like acetylcholinesterase (AChE).
Serotonin and Dopamine Receptor Ligands
Many atypical antipsychotics and investigational CNS agents incorporate the 1-benzoylpiperidine scaffold. These compounds often exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors. The tables below summarize the in vitro binding affinities of selected derivatives.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| Derivative A | 5-HT₂ₐ | 1.1 | [1] |
| 5-HT₁ₐ | 68 | [1] | |
| Derivative B | 5-HT₂ₐ | 2.4 | [1] |
| Derivative C | 5-HT₂ₐ | 6.0 | [1] |
| D₂ | 12 | [1] |
| Compound | Target Receptor | Binding Affinity (pKᵢ) | Reference |
| Derivative D | 5-HT₂ₐ | 8.25 | [1] |
| D₂ | 6.00 | [1] | |
| Derivative E | 5-HT₂ₐ | 7.59 - 7.76 | [1] |
| D₂ | < 5 | [1] | |
| Derivative F | 5-HT₂ₐ | 8.35 | [1] |
Enzyme Inhibitors
The 1-benzoylpiperidine core has also been utilized in the design of enzyme inhibitors. For instance, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀, nM) | Reference |
| AChE Inhibitor 1 | Acetylcholinesterase (AChE) | 0.56 | [4] |
Key Signaling Pathways
The therapeutic effects of many 1-benzoylpiperidine derivatives are mediated through their interaction with specific GPCR signaling pathways. Below are diagrams illustrating the canonical signaling cascades for the 5-HT₂ₐ and D₂ receptors, common targets for this class of compounds.
Caption: Gq-coupled 5-HT2A receptor signaling pathway.
Caption: Gi/o-coupled Dopamine D2 receptor signaling pathway.
Experimental Protocols for Biological Assays
The evaluation of the biological activity of this compound derivatives relies on standardized in vitro assays.
Radioligand Binding Assay for GPCRs (e.g., 5-HT₂ₐ Receptor)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[5]
Materials:
-
Membrane preparation from cells expressing the target receptor (e.g., 5-HT₂ₐ).
-
Radioligand (e.g., [³H]ketanserin).
-
Test compounds (1-benzoylpiperidine derivatives).
-
Non-specific binding control (e.g., unlabeled ketanserin or mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[6][7]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds.
-
96-well microplate reader.
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the AChE solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and plot this against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
This compound and its derivatives continue to be a highly valuable and "privileged" scaffold in the field of drug discovery. Its synthetic accessibility, metabolic stability, and ability to be readily functionalized to interact with a diverse range of biological targets make it an attractive starting point for the development of new therapeutic agents. The data and protocols presented in this guide underscore the importance of this core structure and provide a foundation for researchers and drug development professionals to further explore its potential in addressing unmet medical needs.
References
An In-depth Technical Guide to the Chemical Reactivity of 1-Benzoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a rigid piperidine scaffold, a carboxylic acid handle amenable to various transformations, and an N-benzoyl group that modulates the electron density and steric environment of the piperidine nitrogen. This unique combination of functional groups allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures and libraries of potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis and key transformations, supported by experimental protocols and quantitative data.
Synthesis of this compound
The primary route to this compound involves the N-benzoylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is typically achieved through the Schotten-Baumann reaction, where benzoyl chloride is reacted with the secondary amine of isonipecotic acid under basic conditions. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: N-Benzoylation of Isonipecotic Acid
A solution of isonipecotic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) is cooled in an ice bath. Benzoyl chloride (1.1 equivalents) is then added dropwise with vigorous stirring, ensuring the temperature remains low. The reaction mixture is stirred for a few hours at room temperature. Upon completion, the solution is acidified with hydrochloric acid to precipitate the product, which is then collected by filtration, washed with cold water, and dried.
| Reactant | Molar Eq. |
| Isonipecotic Acid | 1.0 |
| Benzoyl Chloride | 1.1 |
| Sodium Hydroxide | 2.0 |
| Hydrochloric Acid (conc.) | to pH ~2 |
Typical yields for this reaction are generally high, often exceeding 80%, though they are dependent on the specific reaction conditions and scale.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the carboxylic acid group and the N-benzoyl amide group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, most notably esterification and amide bond formation.
Esterification of this compound can be accomplished through several methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of a large excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the ester product.[1][2]
Alternatively, milder conditions can be employed using coupling reagents. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol at room temperature.[3]
Experimental Protocol: Fischer Esterification with Methanol
This compound (1 equivalent) is suspended in a large excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added. The mixture is then heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.
| Reaction | Reagents | Typical Yield |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | >90% |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | High |
The formation of amides from this compound is a crucial transformation in drug discovery for the construction of peptide-like structures and for introducing diverse substituents. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization.[4][5]
Experimental Protocol: Amide Coupling with Benzylamine using EDCI/HOBt
To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added HOBt (1.1 equivalents) and EDCI (1.1 equivalents). The mixture is stirred for a short period to allow for the formation of the active ester. Benzylamine (1 equivalent) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is dried, filtered, and concentrated to afford the amide product, which may be further purified by chromatography if necessary.
| Coupling Reagent | Additive | Base (optional) | Typical Yield |
| EDCI | HOBt | DIPEA | >85% |
| HATU | - | DIPEA | High |
| DCC | DMAP | - | High |
Reactions of the N-Benzoyl Group
The N-benzoyl group, being an amide, is generally stable but can undergo reduction or hydrolysis under specific conditions.
The amide functionality of the N-benzoyl group can be reduced to the corresponding N-benzyl amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] This reaction converts the electron-withdrawing benzoyl group into an electron-donating benzyl group, significantly altering the electronic properties of the piperidine nitrogen.
Experimental Protocol: Reduction with LiAlH₄
Caution: LiAlH₄ reacts violently with water and protic solvents.
To a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound in dry THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reduction of both the amide and the carboxylic acid. The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the N-benzyl-4-(hydroxymethyl)piperidine.
The N-benzoyl amide bond can be cleaved under harsh acidic or basic conditions to regenerate the parent piperidine-4-carboxylic acid. Acid-catalyzed hydrolysis typically requires prolonged heating in a strong mineral acid like hydrochloric acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This compound is dissolved in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl). The solution is heated at reflux for an extended period (several hours to days). The reaction progress can be monitored by TLC. After cooling, the reaction mixture is concentrated under reduced pressure to yield the hydrochloride salt of piperidine-4-carboxylic acid.
Application in Drug Discovery & Signaling Pathways
Piperidine derivatives are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties. The 1-benzoylpiperidine scaffold, in particular, is a recognized privileged structure in medicinal chemistry.[8] While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives have been explored as inhibitors of various enzymes and modulators of cellular signaling.
For instance, derivatives of N-acylpiperidines have been investigated as potential anticancer agents that can modulate signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[9] The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Below is a conceptual diagram illustrating how a hypothetical derivative of this compound might inhibit the PI3K/Akt signaling pathway.
Figure 1: Conceptual diagram of the PI3K/Akt signaling pathway and potential inhibition by a this compound derivative.
Experimental Workflows
The chemical transformations described above are integral to the workflow of synthesizing and diversifying this compound for various research applications, including its potential use in proteomics as a chemical probe or building block for affinity-based protein profiling.
Figure 2: General experimental workflow for the synthesis and diversification of this compound.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity at both the carboxylic acid and N-benzoyl functionalities allows for the systematic and efficient generation of diverse molecular scaffolds. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical entity in their scientific endeavors. Further investigation into its biological activities and applications will undoubtedly continue to expand its utility in the development of novel therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. rsc.org [rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid from Isonipecotic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid piperidine core and carboxylic acid functionality allow for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound from isonipecotic acid (piperidine-4-carboxylic acid) via the Schotten-Baumann reaction, a reliable method for N-acylation. Both conventional and microwave-assisted procedures are described, offering flexibility in terms of reaction time and equipment availability.
Reaction Scheme
The synthesis proceeds via the N-benzoylation of isonipecotic acid using benzoyl chloride in the presence of a base, typically an organic amine like triethylamine or an inorganic base like sodium hydroxide. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
A summary of the reactants and expected product characteristics is provided below for easy reference.
Table 1: Properties of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | White crystalline solid | 498-94-2 |
| Benzoyl Chloride | Benzoyl chloride | C₇H₅ClO | 140.57 | Colorless fuming liquid | 98-88-4 |
| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N | 101.19 | Colorless liquid | 121-44-8 |
| This compound | This compound | C₁₃H₁₅NO₃ | 233.26 | White solid | 5274-99-7 |
Table 2: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave Irradiation |
| Reaction Time | 2-4 hours | 15 minutes |
| Temperature | Room Temperature to Reflux | 70°C |
| Typical Yield | 85-95% | ~94%[1] |
| Melting Point | 144-146°C[2] | 136-138°C[1] |
| Key Advantages | Standard laboratory equipment | Rapid synthesis, high yield |
| Key Disadvantages | Longer reaction time | Requires a dedicated microwave reactor |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol describes the synthesis of this compound using standard laboratory equipment and conventional heating (or stirring at room temperature).
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid)
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1.0 eq) in anhydrous THF.
-
Addition of Base: To the stirred solution, add triethylamine (2.5 eq) and stir for 10 minutes at room temperature.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 eq) dropwise to the reaction mixture using a dropping funnel. The addition should be performed carefully to control any exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), acidify the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Alternatively, if the product is not sufficiently pure, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: The purified product should be a white solid. Confirm the identity and purity of the product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes a microwave reactor to significantly reduce the reaction time.
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid)
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine isonipecotic acid (129 mg, 1.0 mmol), benzoyl chloride (140 mg, 1.0 mmol), and triethylamine (0.32 mL, 2.5 mmol) in THF (5 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 70°C with a power of 120 W for 15 minutes with stirring.[1]
-
Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Acidify the reaction mixture with 1 M HCl (10 mL).[1]
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).[1]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The crude product can be purified by flash column chromatography using a sequential elution of 5% ethyl acetate in hexane followed by 80% ethyl acetate in hexane to afford the pure product.[1]
-
Characterization: The final product is obtained as a white solid.[1] Verify the structure and purity through melting point determination and spectroscopic analysis.
Reaction Mechanism and Workflow
The reaction follows a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.
Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of this compound.
The overall experimental workflow is summarized in the following diagram.
Caption: A simplified workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Synthesis of 1-Benzoylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized as a scaffold in the design of pharmacologically active agents. Its synthesis is most effectively achieved through the N-acylation of piperidine-4-carboxylic acid with benzoyl chloride. This reaction, a classic example of a nucleophilic acyl substitution, is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This document provides detailed protocols and application notes for this synthesis.
The overall reaction involves the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of an amide bond.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from piperidine-4-carboxylic acid and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
-
Deprotonation: A base, such as triethylamine or sodium hydroxide, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final amide product, this compound.
Experimental Protocols
The following protocols outline the synthesis of this compound. The first protocol is a direct acylation of piperidine-4-carboxylic acid. An alternative two-step protocol involving the esterification of the starting material followed by acylation and subsequent hydrolysis is also presented, as this can sometimes lead to higher purity and yields.[1]
Protocol 1: Direct N-Benzoylation of Piperidine-4-carboxylic acid
Materials:
-
Piperidine-4-carboxylic acid
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl) (concentrated and 2M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in 10% aqueous sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
Protocol 2: Two-Step Synthesis via Ester Intermediate[1]
This method involves the protection of the carboxylic acid as an ethyl ester, followed by N-benzoylation and subsequent hydrolysis.
Step 1: Esterification of Piperidine-4-carboxylic acid (to form Ethyl Piperidine-4-carboxylate)
-
This step is a standard esterification and is assumed to be performed beforehand to obtain the starting material for the acylation.
Step 2: N-Benzoylation of Ethyl Piperidine-4-carboxylate [1]
Materials:
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain ethyl 1-benzoylpiperidine-4-carboxylate.
Step 3: Hydrolysis of Ethyl 1-benzoylpiperidine-4-carboxylate [1]
Materials:
-
Ethyl 1-benzoylpiperidine-4-carboxylate
-
Ethanol (70% aqueous solution)
-
Aqueous Sodium Hydroxide (NaOH)
-
2M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1-benzoylpiperidine-4-carboxylate from the previous step in 70% aqueous ethanol.[1]
-
Add an aqueous solution of NaOH (e.g., 2M) and stir the mixture at room temperature for 18 hours or until the reaction is complete (monitored by TLC).[1]
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with 2M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters for the N-benzoylation of piperidine derivatives.
| Parameter | Protocol 1 (Direct Acylation) | Protocol 2 (via Ester)[1] |
| Starting Material | Piperidine-4-carboxylic acid | Ethyl piperidine-4-carboxylate |
| Acylating Agent | Benzoyl chloride | Benzoyl chloride |
| Base | Sodium Hydroxide | Triethylamine |
| Solvent | Water/DCM (biphasic) | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours (acylation), 18 hours (hydrolysis) |
| Typical Yield | Moderate to Good | Good to High |
Visualizations
Reaction Workflow
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Benzoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors to enhance properties such as solubility, cell permeability, and target engagement.[1] Specifically, derivatives of piperidine-4-carboxylic acid are crucial building blocks for the synthesis of potent inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[2] Dysregulation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a common event in over 50% of human tumors, making it a prime target for therapeutic intervention.[2]
This document provides detailed protocols and application notes for the utilization of 1-Benzoylpiperidine-4-carboxylic acid as a versatile starting material for the synthesis of a representative class of Akt kinase inhibitors. The core of the synthetic strategy involves the formation of a critical amide bond, leveraging the carboxylic acid functionality of the starting material.
Target: The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth.[3][4][5] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activates PI3K.[3][6] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[6] Once active, Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[7]
Diagram of the PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of therapeutic intervention.
Data Presentation: Representative Akt Inhibitors
A series of potent Akt inhibitors have been developed based on the 4-aminopiperidine-4-carboxamide scaffold. The data below summarizes the inhibitory activity of representative compounds from this class, demonstrating the potential of molecules synthesized from piperidine-4-carboxylic acid derivatives.
Table 1: In Vitro Activity of Representative Piperidine-Scaffold Akt Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) (PC-3 cells) | Reference |
|---|---|---|---|---|
| AZD5363 | Akt1 | 3 | 0.36 | [8][9] |
| Akt2 | 8 | [9] | ||
| Akt3 | 8 | [9] | ||
| Compound 10h | Akt1 | 24.3 | 3.7 | [2] |
| Compound 5q | Akt1 | 18.0 | >25 (LNCaP) | [10][11] |
| Compound 5t | Akt1 | 21.3 | 19.3 (LNCaP) |[10][11] |
Note: The compounds listed are structurally related to the target molecule in the provided protocol and serve to validate the therapeutic potential of the scaffold.
Experimental Protocols
The following section details a plausible synthetic route to a potent Akt inhibitor scaffold starting from this compound. The strategy involves three key stages:
-
Amide Coupling: Formation of a 1-benzoylpiperidine-4-carboxamide intermediate.
-
Deprotection: Removal of the N-benzoyl protecting group to liberate the piperidine nitrogen.
-
Heterocycle Coupling: Nucleophilic aromatic substitution to install the core kinase-binding motif.
Diagram of the General Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Benzoylpiperidine-4-carboxylic Acid in the Synthesis of GPCR Ligands: A Focus on Serotonin 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets in the human genome. The piperidine scaffold, a privileged structure in medicinal chemistry, is a common feature in many GPCR ligands due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with receptor binding pockets. 1-Benzoylpiperidine-4-carboxylic acid is a versatile starting material and key intermediate for the synthesis of a variety of potent and selective GPCR ligands. Its rigid benzoyl group can engage in specific interactions within the receptor, while the carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and protocols for the synthesis of GPCR ligands derived from this compound, with a specific focus on the development of agonists for the serotonin 5-HT1A receptor, a key target in the treatment of depression and anxiety.
Application: Synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine Derivatives as 5-HT1A Receptor Ligands
A notable application of this compound is in the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives. These compounds have been shown to exhibit high affinity for the serotonin 5-HT1A receptor and potent serotonin reuptake inhibition, making them promising candidates for the development of novel antidepressants.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological data for a series of synthesized 1-(1-benzoylpiperidin-4-yl)methanamine derivatives.
Table 1: Binding Affinity (Ki) and Serotonin Reuptake Inhibition (IC50) of Selected 1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives. [1]
| Compound | R Group | 5-HT1A Ki (nM) | SERT IC50 (nM) |
| 12a | 2-methoxyphenyl | 0.069 | 8.2 |
| Lead Compound I | - | >1000 | 25.3 |
| Lead Compound II | - | 1.8 | 1.1 |
Table 2: In Vitro Activity of Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine at the 5-HT1A Receptor. [2][3]
| Compound | Linker | pKi |
| 1 | - | 8.66 |
| 16 | oxyethylene | 10.83 |
| 17 | oxyethylene | 10.19 |
| 18 | oxyethylene | 10.36 |
| 19 | oxyethylene | 10.31 |
| 11 | - | - |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine from this compound
This protocol outlines a general two-step synthesis to convert this compound into the key intermediate, 1-(1-benzoylpiperidin-4-yl)methanamine.
Step 1: Amide Formation - Synthesis of 1-Benzoylpiperidine-4-carboxamide
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (aqueous or in a solvent like methanol)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, cool an excess of ammonia solution to 0 °C.
-
Add the solution of the acid chloride dropwise to the cold ammonia solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-benzoylpiperidine-4-carboxamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Reduction of Amide to Amine - Synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine
Materials:
-
1-Benzoylpiperidine-4-carboxamide
-
Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4) or Rochelle's salt solution
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Standard glassware for inert atmosphere synthesis
Procedure (using LiAlH4):
-
To a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-benzoylpiperidine-4-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(1-benzoylpiperidin-4-yl)methanamine.
-
The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.
Visualizations
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The βγ subunits of the G-protein can also activate other signaling pathways, such as inwardly rectifying potassium channels and the MAPK/ERK pathway.
Experimental Workflow for Ligand Synthesis
The following diagram illustrates the general workflow for the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives from this compound.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel GPCR ligands. The straightforward conversion of its carboxylic acid functionality into various other groups allows for the systematic exploration of the chemical space around the piperidine scaffold. The successful synthesis of potent 5-HT1A receptor agonists with potential antidepressant properties highlights the utility of this starting material in modern drug discovery and development. The provided protocols and data serve as a guide for researchers in the design and synthesis of new therapeutic agents targeting GPCRs.
References
Application Notes and Protocols for HPLC Purity Analysis of 1-Benzoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of purity of 1-Benzoylpiperidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established reverse-phase HPLC principles for the analysis of related piperidine-containing compounds and carboxylic acids.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of potential process-related impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC Instrumental Parameters.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
Table 2: Gradient Elution Program.
Reagent and Sample Preparation
2.2.1. Reagent Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
2.2.2. Standard Solution Preparation
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
2.2.3. Sample Solution Preparation
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
System Suitability Testing (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Test Parameters and Acceptance Criteria. [1]
Data Presentation
The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
| Peak Name | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.8 | 15,000 | 0.15 |
| This compound | 12.5 | 9,950,000 | 99.50 |
| Impurity 2 | 15.2 | 35,000 | 0.35 |
| Total | 10,000,000 | 100.00 |
Table 4: Representative Quantitative Data for Purity Analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: HPLC analysis workflow for this compound purity.
Logical Relationship of Method Parameters
The following diagram illustrates the relationship between the different components of the HPLC method.
Caption: Interrelationship of HPLC method parameters for the analysis.
References
Application Notes and Protocols: Derivatization of 1-Benzoylpiperidine-4-carboxylic Acid for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds with a wide range of therapeutic applications.[1] 1-Benzoylpiperidine-4-carboxylic acid is a key starting material for generating libraries of derivatives, particularly through the modification of its carboxylic acid group. Amide coupling reactions are a common and effective method for this derivatization, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound and its subsequent evaluation in biological assays, with a focus on its use in developing inhibitors for enzymes such as carbonic anhydrases and cholinesterases.
Data Presentation: Biological Activity of 1-Benzoylpiperidine-4-carboxamide Derivatives
The following tables summarize the in vitro biological activities of various 1-benzoylpiperidine-4-carboxamide derivatives. These tables are intended to provide a comparative overview of the inhibitory potency and selectivity of these compounds against different enzyme targets.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives [2]
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | 3-Methoxyphenyl | 38.6 | 5.8 | 38.9 | 67.5 |
| 6 | 4-Methoxyphenyl | 7.9 | 3.7 | 0.9 | 5.2 |
| 7 | 2-Methylphenyl | 11.8 | 11.8 | 19.8 | 25.6 |
| 8 | 2,3-Dimethylphenyl | 16.8 | 16.8 | 25.7 | 41.2 |
| 9 | 4-Fluorophenyl | 5.6 | 5.6 | 7.8 | 9.4 |
| 10 | 4-Chlorophenyl | 4.4 | 4.4 | 6.5 | 8.1 |
| 16 | 3-Methylbenzyl | - | - | 0.8 | - |
| 20 | 4-Chlorobenzyl | - | - | 0.9 | - |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Data extracted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which share a similar core structure and derivatization strategy.
Table 2: Inhibition of Cholinesterases by 1-Benzylpiperidine-4-carboxamide Derivatives [3]
| Compound | R Group | Acetylcholinesterase (AChE) IC50 (µM) |
| 20 | 1-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 |
| 28 | 5,6-Dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 |
| Lead Compound (Ester) | 5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl | 0.03 ± 0.07 |
This study highlights the successful replacement of an ester linkage with a more stable amide linkage, a key strategy in drug design.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-benzoylpiperidine-4-carboxamide derivatives and their subsequent evaluation in bioassays.
Protocol 1: Synthesis of 1-Benzoylpiperidine-4-carboxamide Derivatives via Amide Coupling
This protocol is adapted from established methods for the synthesis of similar carboxamide derivatives.[2]
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine, piperazine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dry Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetonitrile (MeCN).
-
Addition of Amine: Add the desired substituted amine (1.0 eq) to the solution.
-
Coupling Agent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 1-benzoylpiperidine-4-carboxamide derivative.
Protocol 2: Bioassay for Carbonic Anhydrase Inhibition
This protocol describes a stopped-flow CO₂ hydrase assay to determine the inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms.[2]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized 1-benzoylpiperidine-4-carboxamide derivatives
-
HEPES buffer
-
CO₂-saturated solution
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoenzymes and the synthesized inhibitors in an appropriate solvent (e.g., DMSO).
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution at various concentrations in HEPES buffer containing the pH indicator.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the enzyme-catalyzed hydration of CO₂.
-
Data Analysis:
-
Determine the initial rates of the enzymatic reaction at each inhibitor concentration.
-
Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).
-
Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Bioassay for Cholinesterase Inhibition
This protocol is based on Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized 1-benzoylpiperidine-4-carboxamide derivatives
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the synthesized inhibitor at various concentrations, and the cholinesterase enzyme solution.
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate (ATCI for AChE, BTCI for BChE) and DTNB to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and bioassay of 1-benzoylpiperidine-4-carboxamide derivatives.
Hypothetical Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition by derivatized compounds.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzoylpiperidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperidine-4-carboxylic acid, also known as 1-benzoylisonipecotic acid, is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, coupled with the synthetically tractable carboxylic acid and benzoyl moieties, provides a valuable scaffold for the design and synthesis of a diverse array of bioactive molecules. The benzoylpiperidine fragment is recognized as a privileged structure, appearing in numerous therapeutic agents and diagnostic tools.[1][2][3] Its metabolic stability and potential to act as a bioisostere for other cyclic structures, such as the piperazine ring, further enhance its utility in drug design.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutics targeting a range of biological targets, including enzymes and G-protein coupled receptors.
Key Advantages of the this compound Scaffold
The utility of this compound as a building block in drug discovery stems from several key advantages:
-
Synthetic Tractability: The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, allowing for the facile introduction of diverse substituents.
-
Structural Rigidity: The piperidine ring imposes conformational constraints on the molecule, which can lead to higher binding affinities and selectivities for biological targets.
-
Privileged Structure: The benzoylpiperidine motif is a recurring feature in many known bioactive compounds, suggesting that this scaffold is well-tolerated by biological systems and possesses favorable pharmacokinetic properties.[1][2][3]
-
Modulation of Physicochemical Properties: The benzoyl group and the substituents on the piperidine nitrogen can be readily modified to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability.
Applications in Drug Discovery
The this compound scaffold has been successfully employed in the development of inhibitors for various enzymes and ligands for receptors, demonstrating its broad applicability in targeting different disease areas.
Carbonic Anhydrase Inhibitors for Oncology
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation. The tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[4] Consequently, inhibitors of these isoforms are promising anti-cancer agents. Derivatives of this compound have been explored as potent and selective inhibitors of human carbonic anhydrases.[4]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
| Compound ID | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| A-1 | 4-methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | 5.2 |
| A-2 | 3-methoxyphenylpiperazine | 38.6 | 5.8 | 15.4 | 8.9 |
| A-3 | 4-fluorophenylpiperazine | 12.3 | 5.6 | 2.1 | 6.1 |
| A-4 | 4-chlorophenylpiperazine | 9.8 | 4.4 | 1.8 | 5.8 |
| A-5 | 2-chlorobenzylamine | 15.6 | 8.2 | 0.9 | 7.3 |
| A-6 | 4-methoxybenzylamine | 22.1 | 10.5 | 3.5 | 9.8 |
Data adapted from studies on analogous 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[4]
Signaling Pathway of Carbonic Anhydrase IX in Cancer
5α-Reductase Inhibitors for Benign Prostatic Hyperplasia
Steroid 5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Overproduction of DHT is implicated in the pathogenesis of benign prostatic hyperplasia (BPH) and androgenic alopecia. Inhibitors of 5α-reductase are therefore effective treatments for these conditions. N-substituted derivatives of piperidine-4-carboxylic acid have been shown to be potent inhibitors of both type 1 and type 2 isoforms of 5α-reductase.[1]
Quantitative Data: Inhibition of 5α-Reductase Isozymes
| Compound ID | N-Substituent | Rat 5αR1 IC50 (µM) | Rat 5αR2 IC50 (µM) | Human 5αR2 IC50 (nM) |
| B-1 | Benzoyl | >10 | >10 | - |
| B-2 | Diphenylacetyl | 3.44 | 0.37 | - |
| B-3 | Dicyclohexylacetyl | ~10 | 0.08 | 60 |
| B-4 | Diphenylcarbamoyl | 0.54 | 0.69 | - |
Data adapted from studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids).[1]
Inhibition of the 5α-Reductase Pathway
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibitors of AChE increase the levels of acetylcholine, thereby improving cholinergic neurotransmission. Derivatives of 1-benzylpiperidine, which can be synthesized from this compound, have been developed as highly potent AChE inhibitors.[5]
Quantitative Data: Inhibition of Acetylcholinesterase
| Compound ID | R Group on Benzamide | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| C-1 | H | >1000 | >1000 | - |
| C-2 | 4'-(benzylsulfonyl) | 0.56 | >10000 | >18000 |
| C-3 | 4-fluorophenylacetyl | 5.10 | 26780 | 5251 |
Data adapted from studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and related derivatives.[5][6]
Serotonin 5-HT2A Receptor Ligands for Neuropsychiatric Disorders
The serotonin 5-HT2A receptor is a G-protein coupled receptor that is a key target for a variety of drugs used to treat neuropsychiatric disorders, including schizophrenia and depression. The benzoylpiperidine scaffold is a common feature in many 5-HT2A receptor ligands.[2]
Quantitative Data: Binding Affinity for 5-HT2A Receptors
| Compound ID | Description | 5-HT2A pKi | 5-HT2A IC50 (nM) | D2 pKi |
| D-1 | Tetrahydro-4H-carbazol-4-one derivative | 8.04 | - | 6.25 |
| D-2 | 1-Tetralol derivative | 8.35 | - | 6.19 |
| D-3 | Imidazopyridinyl derivative | - | 1.1 | - |
| D-4 | Pyridopyrimidinone derivative | - | 2.4 | - |
Data adapted from a review on benzoylpiperidine-based molecules.[2]
Signaling Pathway of the 5-HT2A Receptor
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of bioactive molecules derived from this compound.
General Drug Discovery Workflow
Protocol 1: Synthesis of 1-Benzoyl-N-(substituted)-piperidine-4-carboxamides
This protocol describes a general method for the synthesis of a library of amide derivatives from this compound.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from an amine salt)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride or hydrobromide salt, add a non-nucleophilic base such as TEA or DIPEA (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biological Evaluation of 5α-Reductase Inhibitory Activity
This protocol outlines an in vitro assay to determine the inhibitory potency of synthesized compounds against 5α-reductase.
Materials:
-
Rat or human prostate microsomes (as a source of 5α-reductase)
-
[¹⁴C]-Testosterone
-
NADPH
-
Tris-HCl buffer (pH 7.0 for type 1, pH 5.5 for type 2)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Ethyl acetate
-
Silica gel TLC plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the prostate microsomes, NADPH, and buffer in a microcentrifuge tube.
-
Add the synthesized inhibitor compound at various concentrations (typically from 1 nM to 100 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]-testosterone.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., a mixture of ethyl acetate and a non-radiolabeled carrier steroid mixture of testosterone and DHT).
-
Extract the steroids into the organic phase by vortexing and centrifugation.
-
Spot the organic layer onto a silica gel TLC plate and develop the plate using an appropriate solvent system to separate testosterone and DHT.
-
Visualize the steroid spots under UV light, scrape the corresponding silica gel sections into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion of testosterone to DHT for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile building block for the discovery of novel drug candidates. Its favorable chemical properties and presence in a wide range of bioactive molecules underscore its importance in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing new therapeutics for a variety of diseases. The continued exploration of derivatives based on this privileged structure is expected to yield new and improved drugs with significant clinical impact.
References
- 1. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: 1-Benzoylpiperidine-4-carboxylic acid for Proteomics Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperidine-4-carboxylic acid is a versatile fragment-like molecule poised for application in chemical proteomics and drug discovery. Its structure features the benzoylpiperidine scaffold, a "privileged" motif found in numerous bioactive compounds, suggesting its potential to interact with a variety of protein classes, including kinases, G-protein coupled receptors (GPCRs), and proteases. The presence of a carboxylic acid group provides a crucial chemical handle for derivatization, allowing for the synthesis of bespoke chemical probes for target identification, validation, and the elucidation of biological pathways.
These application notes provide a comprehensive overview of how this compound can be leveraged as a starting point for the development of chemical probes, with a focus on its application in activity-based protein profiling (ABPP) for target deconvolution.
Principle of Application
The core utility of this compound in chemical proteomics lies in its adaptability as a molecular fragment. In fragment-based ligand discovery (FBLD), small molecules like this are screened for binding to a protein of interest. Upon identification of a "hit," the fragment is chemically elaborated to enhance its binding affinity and selectivity. The carboxylic acid moiety is an ideal attachment point, or "vector," for such modifications.
By coupling a reporter tag (e.g., biotin for affinity purification) and/or a reactive group (for covalent modification of the target) to the carboxylic acid, this compound can be transformed into a potent chemical probe. This probe can then be used in complex biological systems (cell lysates, living cells) to identify its interacting proteins on a proteome-wide scale using quantitative mass spectrometry.
Data Presentation: Physicochemical Properties and Hypothetical Binding Data
To illustrate the potential of probes derived from this compound, the following tables present its inherent properties and hypothetical quantitative data from a competitive activity-based protein profiling (ABPP) experiment.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5274-99-7 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Table 2: Hypothetical Quantitative Proteomics Data from a Competitive ABPP Experiment
This table illustrates the identification of potential protein targets of a hypothetical probe derived from this compound. In this scenario, a cell lysate is pre-incubated with the parent compound (the "competitor") before treatment with an alkyne-tagged version of the probe. Proteins that show a significant decrease in probe labeling in the presence of the competitor are considered potential targets. Data is presented as the ratio of probe-labeled peptide abundance in the control (vehicle) versus the competitor-treated sample.
| Protein Target | UniProt ID | Peptide Sequence | Fold Change (Vehicle/Competitor) | p-value |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | P28482 | K.IADFGlar.L | 4.2 | 0.001 |
| Cyclin-dependent kinase 2 (CDK2) | P24941 | K.VADFGlari.F | 3.8 | 0.005 |
| Serine/threonine-protein kinase A-Raf (ARAF) | P10398 | R.LGdfglar.K | 3.1 | 0.012 |
| Serum albumin | P02768 | A.AEFAEVSK.L | 1.1 | 0.85 |
| Glyceraldehyde-3-phosphate dehydrogenase | P04406 | V.VNAFNGK.L | 0.9 | 0.78 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Tagged Chemical Probe from this compound
This protocol describes the synthesis of a chemical probe suitable for "click" chemistry-based proteomics. The carboxylic acid is activated using EDC/NHS chemistry and coupled to an amine-containing alkyne linker.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Propargylamine (or other amine-alkyne linker)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling with Amine-Alkyne Linker:
-
To the activated ester solution, add propargylamine (1.5 equivalents) and triethylamine (2 equivalents).
-
Continue stirring at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-tagged probe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines a workflow for identifying the protein targets of this compound using the synthesized alkyne-tagged probe in a competitive manner.
Materials:
-
Cell lysate (e.g., from a relevant cancer cell line)
-
This compound (competitor)
-
Synthesized alkyne-tagged probe
-
DMSO (for stock solutions)
-
PBS buffer
-
Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS equipment and reagents
Procedure:
-
Proteome Preparation:
-
Prepare a soluble proteome from cultured cells or tissues by lysis and centrifugation. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Inhibition:
-
Aliquot the proteome into two sets of tubes (e.g., triplicate for each condition).
-
To the "competitor" samples, add this compound to a final concentration of 10 µM.
-
To the "vehicle" samples, add an equivalent volume of DMSO.
-
Incubate all samples for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add the alkyne-tagged probe to all samples to a final concentration of 1 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
To each sample, add the click chemistry reaction cocktail (biotin-azide, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate).
-
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce the proteins with DTT and alkylate with IAA.
-
Dilute the urea concentration and add trypsin to digest the proteins overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by quantitative LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peptides using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the ratio of peptide abundance between the vehicle and competitor samples.
-
Proteins with a statistically significant decrease in abundance in the competitor-treated samples are considered high-confidence targets.
-
Visualizations
Synthesis of Alkyne-Tagged Probe
Caption: Synthesis of the alkyne-tagged chemical probe.
Competitive ABPP Workflow
Caption: Workflow for competitive ABPP target identification.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Synthesis of Bioactive Molecules Using 1-Benzoylpiperidine-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 1-benzoylpiperidine-4-carboxylic acid and its derivatives as a core scaffold. The versatility of this chemical moiety allows for the development of a wide range of therapeutic agents targeting various biological pathways.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been successfully developed as potent inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs). The ability to readily modify the benzoyl group and form amide derivatives from the carboxylic acid function provides a facile route to a diverse library of compounds for structure-activity relationship (SAR) studies. This document will focus on a key application: the synthesis of potent human carbonic anhydrase inhibitors.
Application: Synthesis of Human Carbonic Anhydrase Inhibitors
A notable application of the this compound scaffold is in the development of selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play a crucial role in the pH regulation of hypoxic tumors, and their inhibition is a validated strategy in cancer therapy.[1][2]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki, nM) of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against four hCA isoforms. The parent compound for this series is 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.
| Compound | Tail Moiety | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 3-Methoxyphenylpiperazine | 38.6 | 78.5 | 11.4 | 15.6 |
| 6 | 4-Methoxyphenylpiperazine | 7.9 | 15.3 | 0.9 | 4.5 |
| 7 | 2-Methylphenylpiperazine | 11.8 | 25.4 | 5.6 | 8.9 |
| 9 | 4-Fluorophenylpiperazine | 8.9 | 19.8 | 4.3 | 7.8 |
| 10 | 4-Chlorophenylpiperazine | 9.7 | 21.2 | 5.1 | 8.2 |
| 14 | Benzylamine | 9.0 | 22.4 | 6.7 | 9.3 |
| 15 | 2-Methylbenzylamine | 6.1 | 14.8 | 4.2 | 6.8 |
| 16 | 4-Methylbenzylamine | 5.6 | 12.5 | 0.8 | 4.1 |
| 19 | 2-Chlorobenzylamine | 8.8 | 18.9 | 5.9 | 8.5 |
| 20 | 4-Chlorobenzylamine | 8.2 | 17.6 | 0.9 | 4.9 |
| 24 | 4-Fluorobenzylamine | 4.1 | 9.8 | 3.5 | 5.2 |
| AAZ | (Acetazolamide) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid intermediate and its subsequent conversion to the final amide derivatives.
Protocol 1: Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid
This two-step protocol starts with the commercially available ethyl piperidine-4-carboxylate and sulfanilamide.
Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate
-
Dissolve sulfanilamide (1.0 eq) and ethyl piperidine-4-carboxylate (1.0 eq) in dry acetonitrile (MeCN).
-
Add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.[1]
Step 2: Hydrolysis to 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid
-
Dissolve the ethyl ester from Step 1 (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 5N NaOH) and stir the mixture at room temperature for 24 hours.[3]
-
Remove the ethanol under vacuum.
-
Cool the residue in an ice bath and acidify with a 6N aqueous HCl solution to a pH of 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid. The product can often be used without further purification.[3]
Protocol 2: General Procedure for Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with various primary or secondary amines.
-
Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1.0 eq), EDCI (1.0 eq), and HOBt (1.0 eq) in anhydrous acetonitrile.
-
Stir the resulting mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature overnight.[3]
-
Remove the solvent under vacuum.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final amide.[3]
Visualizations
Synthetic Workflow for Carbonic Anhydrase Inhibitors
Caption: Synthetic scheme for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of CAIX in tumor progression and its inhibition.
References
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Benzoylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the large-scale synthesis of this compound?
A1: The synthesis typically starts from commercially available isonipecotic acid (piperidine-4-carboxylic acid) or its ester derivatives, such as ethyl isonipecotate. The piperidine nitrogen is then acylated using benzoyl chloride.
Q2: What are the critical reaction parameters to control during the N-benzoylation step?
A2: Key parameters to monitor and control include reaction temperature, stoichiometry of reactants, and the choice of base and solvent. Maintaining anhydrous conditions is crucial to prevent hydrolysis of benzoyl chloride.
Q3: What are some common impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (isonipecotic acid or its ester), benzoic acid (from the hydrolysis of benzoyl chloride), and potentially over-acylated by-products, although less common for this specific structure.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like NMR and mass spectrometry.
Q5: What are the typical yields for the large-scale synthesis of this compound?
A5: While yields can vary depending on the specific process and scale, well-optimized large-scale syntheses can be expected to achieve yields in the range of 85-95%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Hydrolysis of benzoyl chloride. - Product loss during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Ensure anhydrous conditions by using dry solvents and reagents. - Optimize the extraction and crystallization steps to minimize product loss. |
| Presence of Starting Material (Isonipecotic Acid) in the Final Product | - Insufficient benzoyl chloride. - Short reaction time. - Poor mixing in the reactor. | - Use a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material. - Ensure efficient stirring, especially in large-scale reactors. |
| Formation of Benzoic Acid as a Major By-product | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. |
| Difficulty in Product Crystallization | - Presence of impurities. - Incorrect solvent system or temperature. | - Purify the crude product by column chromatography before crystallization if necessary. - Screen different solvent systems and optimize the cooling rate for crystallization. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Powder | - Residual solvent. - Presence of impurities that inhibit crystallization. | - Ensure complete removal of solvent under vacuum. - Attempt to triturate the material with a non-polar solvent to induce crystallization. - Re-purify the material. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes a general method for the gram-scale synthesis, which can be adapted for larger scales.
Materials:
-
Isonipecotic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a suitable reactor, dissolve isonipecotic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C using an ice bath.
-
Acylation: To the vigorously stirring biphasic mixture, add benzoyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Optimizing Friedel-Crafts Acylation for Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the Friedel-Crafts acylation of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of Lewis acid so critical in the Friedel-Crafts acylation of piperidine derivatives?
A1: The Lewis acid is crucial for activating the acylating agent (an acyl chloride or anhydride) to form a highly reactive acylium ion, which then acts as the electrophile in the reaction with an aromatic substrate.[1] The strength of the Lewis acid influences the reaction rate and can affect selectivity.[1] However, a significant challenge with piperidine derivatives is the basic nitrogen atom, which can form a complex with the Lewis acid. This complexation can deactivate both the catalyst and the substrate, hindering the desired acylation.[1] Therefore, the choice and stoichiometry of the Lewis acid are critical to overcome this issue and achieve a successful reaction.
Q2: I'm not getting any product in my reaction. What are the most common reasons for complete failure?
A2: Several factors can lead to a complete lack of product. The most common culprits include:
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which rapidly deactivates the catalyst.[1] It is imperative to use flame-dried glassware and anhydrous reagents and solvents.
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution and does not work well with strongly deactivated aromatic rings (e.g., those with nitro or cyano groups).[1]
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, rendering it inactive.[1] Consequently, a stoichiometric amount or even a slight excess of the Lewis acid is often required.
-
Catalyst Deactivation by Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen can coordinate with the Lewis acid, deactivating it.[2] This is a primary challenge when working with these substrates. Using an N-protected piperidine derivative, such as an N-acyl or N-sulfonyl piperidine, can mitigate this issue.
Q3: My reaction yields are consistently low. How can I improve them?
A3: Low yields can often be rectified by optimizing several parameters:
-
Screen Different Lewis Acids: The optimal Lewis acid can be substrate-dependent. It is often beneficial to screen different catalysts, such as AlCl₃, ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), to find the most effective one for your specific reactants.[1]
-
Adjust Stoichiometry: As the product-catalyst complex can halt the reaction, ensure you are using at least a stoichiometric amount of the Lewis acid.[1]
-
Optimize Reaction Temperature: Friedel-Crafts acylations can be temperature-sensitive. A low temperature may lead to a slow reaction rate, while a high temperature can promote side reactions and decomposition.[1] Experimenting with a range of temperatures is recommended.
-
Monitor Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advisable.[1]
Q4: I am observing the formation of multiple products. What could be the cause?
A4: The formation of multiple products can arise from a few sources:
-
Isomerization: Depending on the aromatic substrate and reaction conditions, you may obtain a mixture of ortho, meta, and para isomers. The choice of Lewis acid can influence this regioselectivity.[1] Generally, the para product is favored due to steric hindrance.
-
Side Reactions: The acylating agent, especially if it's a complex piperidine derivative, may have other reactive sites that can lead to side reactions under strong Lewis acid conditions.[1]
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3]
Q5: Can I reuse my Lewis acid catalyst?
A5: In a typical Friedel-Crafts acylation, the Lewis acid forms a complex with the ketone product and is subsequently quenched during the aqueous workup.[1] This means it is generally not recoverable in its active form. However, there is ongoing research into the development of solid-supported or recyclable Lewis acid catalysts to make the process more environmentally friendly.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Moisture in the reaction | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. |
| Deactivated aromatic substrate | Use an aromatic substrate without strong electron-withdrawing groups. | |
| Insufficient or inactive Lewis acid | Use a fresh bottle of a high-quality Lewis acid and ensure at least a stoichiometric amount is used. | |
| Lewis acid complexation with piperidine | Use an N-protected piperidine derivative (e.g., N-acyl). | |
| Low Yield | Suboptimal Lewis acid | Screen different Lewis acids (AlCl₃, FeCl₃, ZnCl₂). |
| Incorrect stoichiometry | Use a stoichiometric excess of the Lewis acid. | |
| Non-optimal temperature | Experiment with a range of temperatures (e.g., 0°C to reflux). | |
| Insufficient reaction time | Monitor the reaction by TLC to determine the optimal reaction time. | |
| Multiple Products | Isomer formation | Vary the Lewis acid and solvent to optimize for the desired isomer. |
| Side reactions | Use milder reaction conditions (e.g., a weaker Lewis acid, lower temperature). | |
| Difficult Workup | Emulsion formation | Pour the reaction mixture onto a mixture of ice and concentrated HCl. If an emulsion persists, add a saturated NaCl solution (brine). |
Data Presentation
Table 1: Impact of Lewis Acid Choice on the Acylation of Anisole with 4-Acetylpiperidine-1-carbonyl chloride
| Lewis Acid | Catalyst Loading (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| AlCl₃ | 1.1 | 0 to RT | 2 | 85-95 | Highly effective, but can lead to side reactions with sensitive substrates.[1] |
| FeCl₃ | 1.1 | RT to 50 | 4 | 60-75 | Milder catalyst, may require heating and longer reaction times.[1] |
| ZnCl₂ | 1.5 | 50 to 80 | 6 | 40-60 | Less effective for deactivated substrates, often requires higher temperatures.[1] |
Note: Yields are highly substrate-dependent and the above data should be considered as a general guide.
Experimental Protocols
General Safety Precautions: Friedel-Crafts acylation should be conducted in a well-ventilated fume hood. Anhydrous Lewis acids are corrosive and react violently with water. Acyl chlorides are also corrosive. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol is adapted for the acylation of an activated aromatic substrate (e.g., anisole) with an N-protected piperidine acyl chloride.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition:
-
Charge the flask with the aromatic substrate (1.0 equiv.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the flask to 0°C in an ice-water bath.
-
To the stirred solution, carefully add anhydrous aluminum chloride (1.1 equiv.) in portions, ensuring the temperature remains below 5°C.
-
-
Acyl Chloride Addition:
-
Dissolve the N-protected piperidine acyl chloride (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoylpiperidine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive benzoyl chloride due to hydrolysis. 2. Inadequate mixing of the biphasic reaction mixture. 3. Incorrect pH of the aqueous layer. 4. Low reaction temperature. | 1. Use freshly opened or distilled benzoyl chloride. 2. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. 3. Maintain a basic pH (typically 9-11) in the aqueous phase throughout the addition of benzoyl chloride to neutralize the generated HCl.[1][2] 4. While the reaction is often performed at room temperature, gentle heating (e.g., 30-40°C) may be required if the reaction is sluggish. |
| Presence of a Significant Amount of Benzoic Acid in the Product | 1. Hydrolysis of benzoyl chloride due to slow reaction with the amine or excess water. 2. Inefficient workup to remove benzoic acid. | 1. Add the benzoyl chloride dropwise to the reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze. 2. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Benzoic acid will be converted to sodium benzoate and dissolve in the aqueous layer, while the product remains in the organic layer.[3] |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Residual solvent. | 1. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of benzoyl chloride. 2. Short reaction time. | 1. Use a slight excess of benzoyl chloride (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and continue stirring until the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Schotten-Baumann reaction, which involves the N-acylation of piperidine-4-carboxylic acid with benzoyl chloride in a biphasic system with an aqueous base.[4][5][6]
Q2: What are the main side reactions to be aware of?
A2: The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid.[4][7] This occurs when benzoyl chloride reacts with water or hydroxide ions in the aqueous phase. Minimizing the time the benzoyl chloride is in contact with the aqueous phase before reacting with the amine is crucial.
Q3: How can I minimize the formation of benzoic acid?
A3: To minimize the formation of benzoic acid, you should:
-
Use a high-quality, fresh bottle of benzoyl chloride.
-
Add the benzoyl chloride slowly and dropwise to the vigorously stirred reaction mixture.
-
Maintain a sufficiently high concentration of the piperidine-4-carboxylic acid in the reaction mixture.
Q4: How do I remove the benzoic acid byproduct from my final product?
A4: Benzoic acid can be effectively removed during the workup by washing the organic solution containing your product with a basic aqueous solution, such as saturated sodium bicarbonate. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[3]
Q5: What is the role of the base in the Schotten-Baumann reaction?
A5: The base, typically sodium hydroxide or potassium carbonate, serves two main purposes: it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, and it deprotonates the carboxylic acid group of the starting material to increase its solubility in the aqueous phase.[1][2]
Q6: Can I use a different acylating agent instead of benzoyl chloride?
A6: Yes, other acylating agents like benzoic anhydride can be used. However, benzoyl chloride is generally more reactive. The reaction with benzoic anhydride might require heating and longer reaction times.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Piperidine-4-carboxylic acid
-
Benzoyl chloride
-
Sodium hydroxide (or potassium carbonate)
-
Dichloromethane (or another suitable organic solvent)
-
Hydrochloric acid (for acidification)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide (2 equivalents). The concentration should be adjusted to ensure all the starting material dissolves.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane.
-
Add the dichloromethane solution of benzoyl chloride dropwise to the vigorously stirred aqueous solution of the piperidine-4-carboxylic acid salt over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any benzoic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Side Reaction: Hydrolysis of Benzoyl Chloride
References
Technical Support Center: 1-Benzoylpiperidine-4-carboxylic acid Purification
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-Benzoylpiperidine-4-carboxylic acid, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized from 4-piperidinecarboxylic acid and benzoyl chloride, impurities may include unreacted starting materials, excess benzoyl chloride, and triethylamine hydrochloride.[1] If prepared by hydrolysis of an ester precursor, unreacted ester is a likely contaminant.[2] Benzoic acid can also be present as a byproduct of benzoyl chloride hydrolysis.
Q2: My purified product has a low melting point. What does this indicate?
A2: A low or broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is between 136-146°C.[1][3] We recommend re-purifying the material or analyzing its purity via High-Performance Liquid Chromatography (HPLC).[4][5]
Q3: I'm performing an acid-base extraction, but an emulsion has formed. How can I resolve this?
A3: Emulsion formation is common during the extraction of acidic or basic compounds.[6] To break the emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution).
-
Filter the mixture through a pad of Celite or glass wool.
Q4: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of the solution above its melting point. To remedy this:
-
Add more solvent to the hot mixture to ensure the compound is fully dissolved.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Try a different solvent system with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.
Q5: My column chromatography is providing poor separation. What adjustments can I make?
A5: For carboxylic acids, tailing or smearing on silica gel columns is a common issue. To improve separation:
-
Add a small amount (0.5-1%) of an acidic modifier like acetic acid or formic acid to the eluent. This helps to keep the carboxylic acid in its protonated, less polar form, leading to sharper peaks.[7]
-
Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
-
Try a different solvent system with varying polarity. A common eluent for this compound is a gradient of ethyl acetate in hexane.[1]
Purification Protocols & Data
Recrystallization
This method is effective for removing small amounts of impurities when the crude product is relatively pure (>90%).
Experimental Protocol:
-
Solvent Screening: In separate test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, toluene) at room temperature and upon heating.[8] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Solubility (Cold) | Solubility (Hot) | Notes |
| Isopropanol | Sparingly Soluble | Soluble | Often a good choice for recrystallizing amides.[8] |
| Ethanol/Water | Sparingly Soluble | Soluble | A co-solvent system can be effective. |
| Ethyl Acetate | Soluble | Very Soluble | May require a co-solvent like hexane. |
| Toluene | Insoluble | Sparingly Soluble | Useful for removing non-polar impurities. |
Expected Yield: 70-90% Expected Purity: >98% (by HPLC)
Acid-Base Extraction
This technique is ideal for separating the acidic target compound from neutral or basic impurities.[9]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, in a separatory funnel.
-
Basification: Add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the funnel.[10] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[9]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.
-
Washing: Wash the organic layer with another portion of the basic solution to ensure complete extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl until the pH is approximately 2.[10] The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Table 2: Acid-Base Extraction Parameters
| Step | Reagent | Purpose |
| Extraction | 1 M Sodium Bicarbonate | Deprotonates the carboxylic acid to form a water-soluble salt.[9][10] |
| Washing | Brine (Saturated NaCl) | Helps break emulsions and removes excess water from the organic layer. |
| Precipitation | Concentrated HCl | Reprotonates the carboxylate to precipitate the neutral acid.[10] |
Expected Yield: 85-95% Expected Purity: >99% (by HPLC)
Flash Column Chromatography
This method is suitable for purifying complex mixtures or when other methods fail.
Experimental Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. Spot the crude material on a silica plate and test various solvent systems (e.g., hexane/ethyl acetate mixtures). Add a drop of acetic acid to the developing chamber to improve spot shape.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Table 3: Typical Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 20:80)[1] |
| Eluent Additive | 0.5% Acetic Acid |
| Detection | UV lamp (254 nm) or TLC staining |
Expected Yield: 60-80% Expected Purity: >99% (by HPLC)
Visual Workflow Guides
Caption: General workflow for the purification of this compound.
Caption: Diagram illustrating the acid-base extraction and recovery process.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | 5274-99-7 [chemicalbook.com]
- 2. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Amidation of 1-Benzoylpiperidine-4-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the amidation of 1-Benzoylpiperidine-4-carboxylic acid. Below are frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no yield in my amidation reaction. What are the most common causes?
A1: Low yields in this amidation are typically traced back to a few key areas:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive form (an active ester or acylisourea intermediate) to react with the amine.[1] If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough for this sterically hindered substrate, activation will be incomplete.[2]
-
Presence of Moisture: Amide coupling reactions are highly sensitive to water. Any moisture in the solvents, reagents, or glassware can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[2][3] Always use anhydrous solvents and dry glassware.
-
Suboptimal Base or Solvent Choice: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is crucial.[2] It neutralizes the acid formed during the reaction without competing with the primary amine nucleophile. The solvent must be aprotic and capable of dissolving all reactants; Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[2]
-
Steric Hindrance: Both the piperidine ring and the benzoyl group contribute to steric bulk around the carboxylic acid, which can slow down the reaction.[2][4] This often requires more powerful coupling reagents or longer reaction times.
-
Amine Protonation: The amine can be protonated by the carboxylic acid starting material, forming an unreactive ammonium salt.[5] This acid-base reaction competes with the desired coupling.[5] Pre-activation of the carboxylic acid before adding the amine can mitigate this.[2]
Q2: How do I select the best coupling reagent for this specific substrate?
A2: The choice of coupling reagent is critical. For a potentially hindered substrate like this compound, more reactive reagents are often preferred.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings and are known to react faster with less risk of racemization.[6][7] HATU is often considered one of the most efficient reagents for challenging amide bond formations.
-
Phosphonium Salts (PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, particularly useful for sterically hindered amino acids and peptides.[8]
-
Carbodiimides (EDC, DCC): While common and cost-effective, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) may be less efficient for this substrate on their own.[5] They often require additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to increase efficiency and suppress side reactions.[2][7] The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble, which can complicate purification in solution-phase synthesis.[6]
Q3: I see multiple products on my TLC/LC-MS analysis. How can I minimize side reactions?
A3: Side product formation is a common issue. Key strategies to minimize them include:
-
Use Additives: When using carbodiimide coupling reagents, always include an additive like HOBt or OxymaPure. These additives are known to suppress racemization and other side reactions by forming a more stable activated intermediate.[2]
-
Control Temperature: Start the reaction at a low temperature (e.g., 0 °C) during the activation of the carboxylic acid and the addition of the amine.[3] After the initial addition, the reaction can be allowed to slowly warm to room temperature. This minimizes exothermic reactions and reduces the formation of byproducts.
-
Avoid Excess Reagents: Using a large excess of the coupling reagent can sometimes lead to side reactions, such as the formation of a guanidinium cap on the amine when using uronium-based reagents.[7] Stick to 1.0-1.5 equivalents of the coupling reagent.
Q4: What is the best order of addition for the reagents?
A4: The generally accepted and most effective method is the pre-activation of the carboxylic acid.
-
Dissolve the this compound in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir this mixture at room temperature for 15-30 minutes. This allows the carboxylic acid to become fully activated.[2]
-
Finally, add the amine to the pre-activated mixture. This sequence prevents the amine from reacting with the carboxylic acid in a simple acid-base reaction, ensuring it is available to act as a nucleophile.[5]
Comparative Data: Coupling Reagent Performance
The following table summarizes common coupling reagents used for amide bond formation and their general characteristics. Yields are illustrative and highly dependent on the specific amine substrate and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Characteristics |
| HATU | None needed | DIPEA, TEA | DMF, DCM | Very high reactivity, fast reaction times, low racemization. Excellent for hindered substrates.[6] |
| HBTU | None needed | DIPEA, TEA | DMF, DCM | Highly efficient, similar to HATU but slightly less reactive. |
| PyBOP | None needed | DIPEA, TEA | DMF, CH₃CN | Strong phosphonium-based reagent; avoids carcinogenic byproducts associated with older reagents like BOP.[8] |
| EDC·HCl | HOBt or OxymaPure | DIPEA, TEA | DCM, DMF | Water-soluble carbodiimide; byproducts are easily removed with an aqueous wash.[3] Additive is crucial for efficiency. |
| DCC | HOBt or OxymaPure | DIPEA, TEA | DCM, THF | Cost-effective; forms insoluble DCU byproduct which is removed by filtration but can be problematic for scale-up.[6] |
Detailed Experimental Protocol (HATU-Mediated Coupling)
This protocol provides a general method for the amidation of this compound using HATU, a highly efficient coupling reagent.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc) or DCM for extraction
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color or clarity during this step.
-
In a separate flask, dissolve the desired amine (1.1 eq.) in a small amount of anhydrous DMF (or DCM).
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[2]
-
Dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.
Visualizations
Caption: Troubleshooting workflow for low-yield amidation.
Caption: General reaction pathway for amide bond formation.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. file.globalso.com [file.globalso.com]
Overcoming solubility issues of 1-Benzoylpiperidine-4-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 1-Benzoylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the benzoyl group, the piperidine ring, and the carboxylic acid functional group. Generally, it exhibits limited solubility in non-polar organic solvents and water. It is more soluble in polar aprotic solvents and may show some solubility in alcohols. A related compound, 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid, is known to be soluble in methanol[1]. Another similar molecule is reported to be soluble in DMSO at concentrations of 10 mg/mL or higher[2].
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent largely depends on the specific reaction. For amide coupling reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. For esterification reactions, DCM is a suitable choice. Tetrahydrofuran (THF) has also been used as a solvent for its synthesis[3].
Q3: Can the solubility of this compound be improved?
A3: Yes, several strategies can be employed to enhance its solubility. These include:
-
Formation of a salt: Converting the carboxylic acid to a carboxylate salt by adding a suitable base can significantly increase its solubility in polar solvents.
-
Use of co-solvents: A mixture of solvents can be used to achieve the desired solubility.
-
Elevated temperature: Gently heating the reaction mixture can help dissolve the starting material. However, the thermal stability of all reactants should be considered.
Q4: What are the most common reactions performed with this compound?
A4: The most common reactions involve the carboxylic acid group and include:
-
Amide bond formation (amidation): Reaction with an amine in the presence of a coupling agent.
-
Esterification: Reaction with an alcohol, often catalyzed by an acid or a coupling agent.
Troubleshooting Guides
Issue 1: this compound does not fully dissolve in the reaction solvent.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Consult the solvent solubility table below and select a more suitable solvent. Polar aprotic solvents like DMF or DMSO are often good starting points. |
| Insufficient solvent volume. | Increase the volume of the solvent to decrease the concentration of the acid. |
| Low temperature. | Gently warm the mixture while stirring. Ensure the temperature is compatible with all reagents. |
| Solid-state properties. | If the material is highly crystalline, consider grinding it to a finer powder to increase the surface area and dissolution rate. |
Issue 2: The reaction (e.g., amide coupling) is slow or incomplete.
| Potential Cause | Troubleshooting Step |
| Poor solubility of the starting material. | Even if it appears dissolved, microscopic particles may persist. Try the strategies in Issue 1. Consider in-situ salt formation by adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Inefficient coupling agent. | For challenging couplings, consider using a more powerful coupling agent like HATU. |
| Steric hindrance. | If either the carboxylic acid or the amine/alcohol is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent catalyst/coupling agent. |
| Presence of water. | Ensure all glassware is dry and use anhydrous solvents, as water can interfere with many coupling reagents. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Type | Estimated Solubility | Notes |
| Water | Protic | Poorly Soluble | Solubility increases with the addition of a base to form a salt. |
| Methanol | Protic | Sparingly to Moderately Soluble | A related compound is soluble in methanol[1]. |
| Ethanol | Protic | Sparingly Soluble | |
| Dichloromethane (DCM) | Aprotic | Sparingly Soluble | Often used in esterification reactions with coupling agents[4][5]. |
| Tetrahydrofuran (THF) | Aprotic | Moderately Soluble | Has been used as a solvent for its synthesis[3]. |
| N,N-Dimethylformamide (DMF) | Aprotic | Soluble | A common solvent for amide coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | A similar compound is soluble at ≥10 mg/mL[2]. |
| Hexane | Non-polar | Insoluble | |
| Toluene | Non-polar | Very Poorly Soluble |
Disclaimer: This data is estimated based on chemical structure and available literature for related compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (2 - 3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous glassware and magnetic stirrer
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the acid. If solubility is an issue, gently warm the mixture or add a co-solvent like DCM.
-
Add the amine to the solution.
-
Add DIPEA to the reaction mixture.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)
This protocol outlines a general procedure for the esterification of this compound with an alcohol using DCC and DMAP.
Materials:
-
This compound
-
Alcohol (1.0 - 1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous glassware and magnetic stirrer
Procedure:
-
To a dry flask, add this compound and the alcohol.
-
Add anhydrous DCM and stir to dissolve. If solubility is limited, a co-solvent such as THF can be added.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC to the cold reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
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Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflows for amide coupling and esterification of this compound.
References
Preventing byproduct formation in 1-Benzoylpiperidine-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-Benzoylpiperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of this compound, focusing on preventing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the N-benzoylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction, known as the Schotten-Baumann reaction, involves treating piperidine-4-carboxylic acid with benzoyl chloride in the presence of a base.[1][2][3]
Q2: Why is the addition of a base crucial in this synthesis?
A2: A base is essential for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzoyl chloride.[3][4] Secondly, by neutralizing the HCl, the base prevents the protonation of the starting piperidine amine, which would otherwise form an unreactive ammonium salt and halt the reaction, thereby reducing the yield.[4] Common bases used are sodium hydroxide, triethylamine, or pyridine.[1][5]
Q3: What are the most common byproducts encountered in this synthesis?
A3: The most prevalent byproduct is benzoic acid, which forms from the hydrolysis of unreacted benzoyl chloride in the aqueous basic solution.[2][6] Another potential issue is the presence of unreacted starting material, piperidine-4-carboxylic acid, in the final product.
Q4: How can the formation of benzoic acid be minimized?
A4: To minimize the formation of benzoic acid, it is crucial to control the reaction conditions. Strategies include:
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Temperature Control: Running the reaction at a low temperature (e.g., 0-5 °C) reduces the rate of hydrolysis of benzoyl chloride.
-
Slow Addition: Adding the benzoyl chloride dropwise to the reaction mixture ensures that it reacts with the amine as soon as it is introduced, minimizing its exposure time to the aqueous base.[2]
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pH Management: Maintaining the pH in the optimal range (around 10-12) is important. A pH that is too high can accelerate the hydrolysis of the acyl chloride.[2]
Q5: My reaction yield is low. What are the potential causes?
A5: Low yields can stem from several factors:
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Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl byproduct, leading to the formation of the unreactive piperidine salt.[4]
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Hydrolysis of Benzoyl Chloride: As mentioned, if a significant portion of the benzoyl chloride is hydrolyzed to benzoic acid, it is no longer available to react with the amine.[6]
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Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction. A biphasic system like dichloromethane and water is often used to address this.[1]
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Suboptimal Temperature: While low temperatures are good for minimizing hydrolysis, a temperature that is too low may slow down the desired N-benzoylation reaction.
Q6: What is an effective method for purifying the final product?
A6: A common and effective purification method for carboxylic acids like this compound involves an acid-base extraction. The crude product, which may contain neutral impurities, is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide solution). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[7] Recrystallization from a suitable solvent can be used for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of benzoic acid impurity in the final product. | Excessive hydrolysis of benzoyl chloride. | • Lower the reaction temperature to 0-5 °C.• Add benzoyl chloride slowly and dropwise to the reaction mixture.• Ensure vigorous stirring to promote the reaction between the two phases.• Use a phase-transfer catalyst to accelerate the reaction between the amine and the acyl chloride.[2][6] |
| Low or no product formation. | 1. Insufficient base leading to protonation of the starting amine.2. Poor quality of benzoyl chloride (already hydrolyzed).3. Incorrect solvent system leading to poor solubility. | • Ensure at least two equivalents of base are used: one to deprotonate the carboxylic acid and one to neutralize the HCl byproduct.• Use freshly opened or distilled benzoyl chloride.• Use a biphasic solvent system such as dichloromethane/water to ensure both reactants are in a reactive state.[1] |
| Difficulty in isolating the product during workup. | 1. Formation of an emulsion during extraction.2. Product is too soluble in the aqueous phase after acidification. | • To break emulsions, add a small amount of brine (saturated NaCl solution).• If the product has some water solubility, extract the acidified aqueous phase multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product appears oily or does not solidify. | Presence of impurities or residual solvent. | • Ensure the product is thoroughly dried under vacuum.• Attempt to recrystallize the product from a suitable solvent system (e.g., water/ethanol, toluene).• Purify via column chromatography if recrystallization is unsuccessful. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
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Piperidine-4-carboxylic acid
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Benzoyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated and 1M
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents).
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Cool the solution to 0-5 °C using an ice bath.
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In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane.
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Add the benzoyl chloride solution to the vigorously stirred aqueous solution of piperidine-4-carboxylic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
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Extract the aqueous layer with dichloromethane (2 x volume).
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Combine the organic layers and discard the aqueous layer.
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Wash the combined organic layers with 1M HCl to remove any unreacted amine, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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For purification, dissolve the crude product in a minimal amount of a suitable organic solvent and perform an acid-base extraction as described in FAQ Q6.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Byproduct Formation Pathway
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting low conversion rates in 1-Benzoylpiperidine-4-carboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Benzoylpiperidine-4-carboxylic acid, a critical intermediate in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the N-benzoylation of isonipecotic acid (piperidine-4-carboxylic acid) using benzoyl chloride.[1][2] This reaction is typically performed under Schotten-Baumann conditions.[3][4][5][6]
Q2: What are the essential starting materials for this synthesis?
A2: The primary starting materials are isonipecotic acid, benzoyl chloride, and a suitable base.[1][7]
Q3: What is the primary role of the base in this reaction?
A3: The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][8] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.[8]
Q4: What is the most significant side reaction that can lead to low conversion rates?
A4: The hydrolysis of benzoyl chloride is the most common side reaction.[8][9] Benzoyl chloride can react with any water present in the reaction mixture to form benzoic acid, which consumes the benzoyl chloride and complicates the purification process, thereby reducing the yield of the desired product.[8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture can be compared against the starting materials (isonipecotic acid and benzoyl chloride) to check for their consumption and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Amine | Ensure the pH of the reaction mixture is basic (pH 8-10). | The piperidine nitrogen of isonipecotic acid needs to be deprotonated to act as a nucleophile. An acidic environment will protonate the amine, preventing it from reacting with the benzoyl chloride. |
| Degraded Benzoyl Chloride | Use freshly opened or distilled benzoyl chloride. | Benzoyl chloride is sensitive to moisture and can hydrolyze over time to benzoic acid, reducing its reactivity.[8] |
| Insufficient Base | Use at least one equivalent of base, preferably a slight excess. | The reaction generates HCl, which must be neutralized to drive the reaction to completion.[4] |
Issue 2: Product is an Oil or Gummy Solid and Difficult to Isolate
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Impurities | Perform a thorough work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted isonipecotic acid and with a dilute base (e.g., saturated sodium bicarbonate) to remove benzoic acid. | Unreacted starting materials and byproducts can interfere with the crystallization of the final product. |
| Incorrect pH during Work-up | Carefully adjust the pH to be acidic (pH ~2-3) during the final precipitation of the product. | This compound is a carboxylic acid and will be more soluble in basic or neutral solutions. Acidification is necessary to protonate the carboxylate and induce precipitation. |
| Residual Solvent | Ensure all solvent is removed under reduced pressure after extraction. | The presence of residual solvent can prevent the product from solidifying. |
Issue 3: Product Contaminated with Benzoic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Benzoyl Chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzoyl chloride slowly to a cooled reaction mixture to minimize heat generation, which can accelerate hydrolysis. | Minimizing the presence of water is critical to prevent the formation of benzoic acid.[8][9] |
| Inefficient Purification | During the work-up, wash the organic extract thoroughly with a saturated sodium bicarbonate solution. The basic wash will convert the benzoic acid into its water-soluble sodium salt, which will be removed into the aqueous layer. | This is an effective way to separate the acidic byproduct from the desired product. |
| Co-precipitation | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). | Recrystallization is a powerful technique for removing impurities that may have co-precipitated with the product. |
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide | 2.2 | Water/DCM | 0 - 25 | 2 | 85-95 |
| Triethylamine | 1.5 | Dichloromethane | 25 | 20 | ~90 |
| Pyridine | Excess | Pyridine | 0 - 25 | 3 | 80-90 |
Table 2: Influence of Reaction Conditions on Conversion Rate
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Anhydrous Dichloromethane | Dichloromethane (not dried) | Higher yield in Condition A due to less hydrolysis of benzoyl chloride. |
| Temperature | 0-5 °C (addition) then RT | Room Temperature (addition) | Higher yield in Condition A by minimizing side reactions. |
| Order of Addition | Benzoyl chloride added to a solution of isonipecotic acid and base | Isonipecotic acid added to benzoyl chloride | Higher yield in Condition A as it ensures the amine is in a basic environment and ready to react. |
Experimental Protocols
Detailed Methodology for Schotten-Baumann Synthesis of this compound
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isonipecotic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents).
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Cooling: Cool the solution to 0-5 °C in an ice bath.
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Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution. Ensure the temperature remains below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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If an organic solvent like dichloromethane was used, separate the layers. If the reaction was performed in an aqueous medium, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer sequentially with 1M HCl, water, and finally with brine.
-
-
Isolation:
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent.
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.[10]
-
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Stability of 1-Benzoylpiperidine-4-carboxylic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Benzoylpiperidine-4-carboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
While specific stability data for this compound is not extensively published, related compounds like 1-Benzylpiperidine-4-carboxylic acid are reported to be stable under normal handling and storage conditions.[1] For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]
Q2: What are the potential degradation pathways for this compound under acidic and basic conditions?
The primary site of potential degradation in this compound is the amide bond.
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Acidic Conditions: In the presence of a strong acid and heat, the amide bond can undergo hydrolysis to yield piperidine-4-carboxylic acid and benzoic acid. The reaction is typically slower than base-catalyzed hydrolysis.
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Basic Conditions: Under basic conditions, particularly with heating, the amide bond is susceptible to hydrolysis, which would also result in the formation of piperidine-4-carboxylic acid and the corresponding benzoate salt. Amide hydrolysis is generally more facile under basic conditions.
Q3: How can I monitor the stability of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the stability of this compound.[3] A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility), can effectively separate the parent compound from its potential degradation products.[3]
Q4: What are forced degradation studies and why are they important?
Forced degradation studies, or stress testing, are used to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[4][5][6] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[7][8] Common stress conditions include heat, light, oxidation, and a range of acidic and basic environments.[6][7]
Troubleshooting Guides
Troubleshooting Degradation in Acidic Solutions
Issue: I am observing degradation of this compound in my acidic experimental conditions.
This guide will help you systematically investigate and mitigate the degradation.
Caption: Troubleshooting workflow for acidic degradation.
Step-by-step guidance:
-
Confirm Degradation: Use an appropriate analytical method, such as HPLC, to confirm the loss of the parent compound and the appearance of new peaks.
-
Identify Degradants: If possible, use LC-MS to determine the mass of the degradation products. For this compound, look for masses corresponding to piperidine-4-carboxylic acid and benzoic acid.
-
Modify Experimental Conditions:
-
Temperature: If your protocol involves heating, try reducing the temperature. Amide hydrolysis is temperature-dependent.
-
Acid Strength: If permissible for your experiment, consider using a weaker acid or a lower concentration of the strong acid.
-
Time: Minimize the time the compound is exposed to the acidic conditions.
-
-
Re-evaluate Stability: After modifying the conditions, re-analyze your sample to determine if the degradation has been minimized to an acceptable level.
Investigating Degradation Under Basic Conditions
Issue: My this compound appears to be unstable in a basic solution.
Follow these steps to understand and address the instability.
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Analytical Confirmation: Quantify the degradation using a validated HPLC method.
-
Product Identification: Use LC-MS to identify the degradation products. Under basic conditions, you would expect to see piperidine-4-carboxylic acid and the benzoate anion.
-
Control the Environment:
-
Temperature: As with acidic hydrolysis, basic hydrolysis is accelerated by heat. Perform your experiment at the lowest feasible temperature.
-
Base Concentration: Use the lowest concentration of base that is effective for your intended transformation or formulation.
-
Exposure Duration: Limit the time your compound is in the basic solution.
-
-
Assess Impact: Determine if the level of degradation is acceptable for your application. If not, further optimization of the reaction or formulation conditions is necessary.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound. The goal is typically to achieve 5-20% degradation.[6]
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
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pH meter
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HPLC-UV or HPLC-MS system
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Photostability chamber
-
Oven
Procedure:
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Acid Hydrolysis:
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Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
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Treat the solution with 0.1 N HCl.
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Heat the mixture at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).
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Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
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Prepare a solution of the compound.
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Treat the solution with 0.1 N NaOH.
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Maintain at a controlled temperature (e.g., room temperature or 40 °C) and sample at various time points.
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Neutralize the samples before analysis.
-
-
Oxidative Degradation:
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Prepare a solution of the compound.
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Treat with a solution of hydrogen peroxide (e.g., 3%).
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Keep the solution at room temperature and sample at intervals.
-
-
Thermal Degradation:
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Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).
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Sample at various time points and prepare solutions for analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound and the solid compound to light in a photostability chamber (as per ICH Q1B guidelines).
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Analyze the samples after a defined exposure period.
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Data Analysis:
For each condition, analyze the samples by HPLC. Calculate the percentage of the remaining parent compound and identify and quantify any degradation products.
Data Presentation
Use the following tables to organize the data from your stability studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 60 | 24 | |||
| Base Hydrolysis | 0.1 N NaOH | 40 | 8 | |||
| Oxidation | 3% H₂O₂ | 25 | 24 | |||
| Thermal (Solid) | N/A | 80 | 48 | |||
| Photolytic (Solution) | N/A | 25 | 72 |
Table 2: Chromatographic Data for Degradation Products
| Stress Condition | Peak Name | Retention Time (min) | Relative Retention Time | % Peak Area |
| Acid Hydrolysis | Parent | 1.00 | ||
| Degradant 1 | ||||
| Degradant 2 | ||||
| Base Hydrolysis | Parent | 1.00 | ||
| Degradant 1 |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. peptide.com [peptide.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
- 8. ijrpp.com [ijrpp.com]
Catalyst selection for efficient synthesis of 1-Benzoylpiperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1-Benzoylpiperidine-4-carboxylic acid.
Catalyst Selection and Performance
The synthesis of this compound is typically achieved via the N-benzoylation of piperidine-4-carboxylic acid using benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is facilitated by a base catalyst to neutralize the HCl byproduct and drive the reaction to completion. The choice of catalyst is critical for optimizing yield, reaction time, and purity.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of common catalysts in the synthesis of this compound.
| Catalyst | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Considerations |
| Sodium Hydroxide (NaOH) | 75-85% | 1-3 | 0-25 | Cost-effective; risk of benzoyl chloride hydrolysis; biphasic reaction. |
| Triethylamine (TEA) | 80-90% | 2-4 | 0-25 | Good yield; homogeneous reaction; easy to handle. |
| Pyridine | 80-90% | 2-4 | 0-25 | Effective, but can be difficult to remove during workup. |
| 4-Dimethylaminopyridine (DMAP) | >95% | 0.5-2 | 0-25 | Highly efficient, significantly reduces reaction time; used in catalytic amounts with a stoichiometric base. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis using Sodium Hydroxide (Aqueous Biphasic Conditions)
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Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
Reaction: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10°C.
-
Stirring: Continue stirring at room temperature for 1-2 hours after the addition is complete.
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Workup: Acidify the reaction mixture to pH 2-3 with concentrated HCl. The product will precipitate as a white solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like aqueous ethanol can be performed for higher purity.
Protocol 2: Synthesis using Triethylamine (Homogeneous Conditions)
-
Preparation: Suspend piperidine-4-carboxylic acid (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, THF) in a round-bottom flask.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained. Cool the mixture to 0-5°C.
-
Reaction: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Wash the reaction mixture with water and then with a dilute HCl solution to remove excess triethylamine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization.
Protocol 3: High-Efficiency Synthesis using Catalytic DMAP
-
Preparation: Suspend piperidine-4-carboxylic acid (1 equivalent) in dichloromethane.
-
Addition of Reagents: Add triethylamine (1.5 equivalents) followed by a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0°C.
-
Reaction: Add benzoyl chloride (1.1 equivalents) dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.
Troubleshooting Guide
Directly addressing specific issues encountered during experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Hydrolysis of benzoyl chloride. - Product loss during workup. | - Reaction Monitoring: Use TLC to monitor the reaction to completion. - Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially when using organic bases. - Controlled Addition: Add benzoyl chloride slowly at low temperatures (0-5°C) to minimize hydrolysis. - Workup pH: Carefully adjust the pH during workup to ensure complete precipitation of the carboxylic acid product. |
| Oily Product Instead of Solid | - Presence of impurities (e.g., unreacted starting materials, byproducts). - Incomplete removal of solvent. | - Purification: Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. If that fails, column chromatography may be necessary. - Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. |
| Presence of Benzoic Acid Impurity | - Hydrolysis of benzoyl chloride during the reaction or workup. | - Base Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate. This will convert the benzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[1][2] |
| Difficulty Removing Pyridine | - Pyridine is a high-boiling point solvent. | - Acid Wash: Wash the organic layer multiple times with a dilute solution of hydrochloric acid or copper sulfate to form a water-soluble pyridinium salt that can be easily removed. |
| Reaction Stalls | - Insufficient base. - Inactive catalyst. | - Stoichiometry Check: Ensure at least two equivalents of a tertiary amine base or a sufficient amount of aqueous base are used to neutralize the generated HCl. - Catalyst Quality: Use fresh, high-purity DMAP for catalytic reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the synthesis of this compound?
A1: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between piperidine-4-carboxylic acid and benzoyl chloride.[3][4] This is essential because the starting amine is also a base and would otherwise react with the HCl, forming an unreactive ammonium salt and halting the desired reaction.[2]
Q2: Can I use benzoyl anhydride instead of benzoyl chloride?
A2: Yes, benzoyl anhydride can be used as an acylating agent. However, the reaction is generally slower than with the more reactive benzoyl chloride. The use of a highly efficient catalyst like DMAP is recommended to achieve a reasonable reaction rate.
Q3: Why is 4-Dimethylaminopyridine (DMAP) a more effective catalyst than pyridine or triethylamine?
A3: DMAP is a hypernucleophilic acylation catalyst. It reacts with benzoyl chloride to form a highly reactive N-benzoyl-DMAP intermediate. This intermediate is much more susceptible to nucleophilic attack by the piperidine nitrogen than benzoyl chloride itself, thus significantly accelerating the reaction rate.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure, and High-Performance Liquid Chromatography (HPLC) to determine the percentage of purity. The melting point of the solid product can also be a good indicator of purity.
Q5: Is it necessary to protect the carboxylic acid group before the N-benzoylation?
A5: In this specific synthesis, it is generally not necessary to protect the carboxylic acid group. The amine is a much stronger nucleophile than the carboxylate anion and will react preferentially with the benzoyl chloride, especially under the basic conditions of the Schotten-Baumann reaction.
Visualizations
Catalyst Selection Workflow
Caption: Catalyst selection guide for the synthesis.
Experimental Workflow for Synthesis
References
Validation & Comparative
A Comparative Guide to 1-Benzoylpiperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid in Synthesis
In the realm of medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmacologically active compounds. Its synthesis and functionalization often require the use of protecting groups to mask the reactivity of the secondary amine. Among the most common protected building blocks are 1-Benzoylpiperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid. This guide provides an objective comparison of these two critical reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic strategy.
Introduction to the Reagents
Both this compound and N-Boc-piperidine-4-carboxylic acid provide a piperidine-4-carboxylic acid core, where the nitrogen atom is protected by either a benzoyl (Bz) group or a tert-butoxycarbonyl (Boc) group, respectively. This protection allows for selective reactions at the carboxylic acid moiety, such as amide bond formation, without interference from the piperidine nitrogen. The choice between the benzoyl and Boc protecting groups is critical as it dictates the conditions required for its eventual removal and the overall compatibility with other functional groups in the synthetic sequence.
Chemical Structures:
-
This compound: A piperidine ring where the nitrogen is part of an amide linkage with a benzoyl group.
-
N-Boc-piperidine-4-carboxylic acid: A piperidine ring where the nitrogen is protected as a tert-butyl carbamate.[1]
| Feature | This compound | N-Boc-piperidine-4-carboxylic acid |
| CAS Number | 5274-99-7[2] | 84358-13-4[1] |
| Molecular Formula | C₁₃H₁₅NO₃[2] | C₁₁H₁₉NO₄ |
| Molecular Weight | 233.26 g/mol [2] | 229.27 g/mol |
| Appearance | White solid[3] | White to off-white crystalline powder[1][4] |
| Melting Point | 144-146 °C[3] or 136-138 °C[5] | 149-153 °C |
| Solubility | Sparingly soluble in water. | Sparingly soluble in water.[1] |
Core Comparison: The Protecting Group
The fundamental difference between the two molecules lies in the nature of the N-protecting group. This influences the stability of the molecule under various reaction conditions and dictates the methodology for deprotection.
N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[6]
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
-
Deprotection: Removal of the Boc group is typically achieved under acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are highly effective and common.[7] Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane or methanol can be used.[7] The mildness of these conditions makes the Boc group ideal for the synthesis of complex molecules containing other acid-sensitive functional groups. Thermal deprotection methods have also been developed.[8]
N-Benzoyl Protecting Group
The benzoyl (Bz) group is a more robust protecting group compared to Boc. It is an amide and, as such, is significantly more stable to acidic conditions that would readily cleave a Boc group.
-
Stability: The N-benzoyl group is stable to a wide range of acidic and mild basic conditions, as well as many oxidative and reductive conditions. This robustness makes it suitable for multi-step syntheses where harsh conditions are required.
-
Deprotection: Deprotection of the N-benzoyl group is more challenging and typically requires forcing conditions. Common methods include:
-
Strong Acid Hydrolysis: Refluxing in concentrated strong acids like HCl or H₂SO₄.
-
Strong Base Hydrolysis: Heating with strong bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.
-
Hydrogenolysis: While amide hydrogenolysis is difficult, certain palladium catalysts under specific conditions can cleave the N-benzyl bond, though this is less common and can be substrate-dependent.[9][10]
-
Experimental Protocols
Protocol 1: Deprotection of N-Boc-piperidine Moiety
This protocol is a standard and effective method for N-Boc deprotection using Trifluoroacetic acid (TFA).[7]
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with DCM (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Protocol 2: Deprotection of N-Benzoylpiperidine Moiety
This protocol describes a typical basic hydrolysis for the cleavage of the N-benzoyl amide bond.
-
Reaction Setup: In a round-bottom flask, suspend the N-benzoyl protected substrate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Base Addition: Add an excess of solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess base by adding concentrated HCl dropwise until the pH is approximately 7.
-
Solvent Removal: Remove the organic solvent (ethanol) under reduced pressure.
-
Extraction: Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected piperidine product.
Comparative Data Summary
| Parameter | N-Boc Protecting Group | N-Benzoyl Protecting Group |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA/DCM, HCl/dioxane).[7] | Harsh conditions: strong acid or base hydrolysis at elevated temperatures. |
| Orthogonality | Stable to base and hydrogenolysis; orthogonal to Fmoc, Cbz (under non-acidic conditions). | Stable to acidic conditions (that cleave Boc), mild base, and many redox reagents. |
| Advantages | Easy and clean removal, mild conditions, suitable for sensitive substrates, widely used in peptide synthesis.[11] | High stability, low cost of the protecting reagent (benzoyl chloride), suitable for harsh reaction sequences. |
| Disadvantages | Labile to strong acids, potential for side reactions (e.g., tert-butylation) under certain conditions. | Requires harsh deprotection conditions that may not be compatible with sensitive functional groups, deprotection can be sluggish. |
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical synthetic sequence where these building blocks are used for amide coupling, followed by deprotection.
Caption: General workflow for synthesis using protected piperidine building blocks.
Decision-Making Flowchart for Reagent Selection
This flowchart guides the researcher in choosing the appropriate reagent based on the planned synthetic route.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. N-boc-piperidine-4-carboxylic Acid at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]
- 5. This compound | 5274-99-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
A Comparative Analysis of 1-Benzoylpiperidine-4-carboxylic acid and N-benzylpiperidine-4-carboxylic acid for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the characteristics and potential applications of two key piperidine derivatives.
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of therapeutics, particularly for central nervous system (CNS) disorders. Within this class, N-substituted piperidines, such as 1-Benzoylpiperidine-4-carboxylic acid and N-benzylpiperidine-4-carboxylic acid, serve as versatile starting points for the synthesis of novel therapeutic agents. This guide provides a detailed comparison of these two compounds, summarizing their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols to aid researchers in selecting the appropriate molecule for their discovery programs.
Physicochemical Properties
A fundamental step in drug discovery is the characterization of a compound's physical and chemical properties, which influence its solubility, absorption, and overall suitability as a drug candidate. Below is a summary of the key physicochemical properties for this compound and N-benzylpiperidine-4-carboxylic acid.
| Property | This compound | N-benzylpiperidine-4-carboxylic acid |
| CAS Number | 5274-99-7[1] | 10315-07-8[2][3] |
| Molecular Formula | C₁₃H₁₅NO₃[1] | C₁₃H₁₇NO₂[2] |
| Molecular Weight | 233.26 g/mol [1] | 219.28 g/mol [2] |
| Melting Point | 144-146°C | Not available |
| Boiling Point (Predicted) | 438.8 ± 38.0 °C | Not available |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | Not available |
| XlogP (Predicted) | 1.4 | -0.5[2] |
Synthesis and Reactivity
Both compounds can be synthesized from the common precursor, piperidine-4-carboxylic acid (isonipecotic acid). The choice of the N-substituent, a benzoyl group versus a benzyl group, imparts distinct chemical properties that can influence biological activity. The benzoyl group introduces an amide linkage, which is generally more stable and can act as a hydrogen bond acceptor. In contrast, the benzyl group provides a more flexible, lipophilic moiety and a basic nitrogen atom, which can be crucial for interactions with biological targets.
General Synthesis of this compound
This is typically achieved through the N-acylation of piperidine-4-carboxylic acid with benzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).
General Synthesis of N-benzylpiperidine-4-carboxylic acid
The synthesis of N-benzylpiperidine-4-carboxylic acid can be accomplished via the N-alkylation of a piperidine-4-carboxylic acid ester with a benzyl halide, followed by hydrolysis of the ester. For instance, ethyl 1-benzyl-4-piperidinecarboxylate can be hydrolyzed using an aqueous sodium hydroxide solution in a solvent mixture like tetrahydrofuran and 1,4-dioxane.
Comparative Biological Activity
While direct comparative studies on a wide range of targets for this compound and N-benzylpiperidine-4-carboxylic acid are limited, the broader classes of N-benzoylpiperidines and N-benzylpiperidines have been investigated for distinct biological activities.
N-benzylpiperidine derivatives are well-represented in the literature as potent CNS agents. The N-benzyl group is known to engage in crucial cation-π interactions with the active sites of enzymes. This structural motif is a key component in compounds targeting:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. N-benzylpiperidine is a core fragment of the well-known AChE inhibitor, donepezil.
-
Sigma (σ) Receptors: These receptors are implicated in a variety of neurological and psychiatric conditions.
-
Monoamine Transporters: Derivatives of 4-benzylpiperidine have been shown to act as monoamine releasing agents, with selectivity for dopamine and norepinephrine over serotonin.
1-Benzoylpiperidine derivatives , on the other hand, have been explored as:
-
Glycine Transporter Type 2 (GlyT2) Inhibitors: This presents a potential therapeutic avenue for the management of chronic pain.
-
5-alpha-reductase Inhibitors: This enzyme is a target for benign prostatic hyperplasia.
A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are structurally similar to the compounds of interest, provides the most direct comparison of their inhibitory activity against 5-alpha-reductase.
| Compound | Target | IC₅₀ (Type 1, rat) | IC₅₀ (Type 2, rat) |
| N-benzoyl-piperidine-4-(benzylidene-4-carboxylic acid) | 5-alpha-reductase[4] | > 100 µM | > 100 µM |
| N-benzyl-piperidine-4-(benzylidene-4-carboxylic acid) | 5-alpha-reductase[4] | > 100 µM | > 100 µM |
Note: The study cited tested a range of N-substituted derivatives, with other substitutions on the piperidine ring showing more potent activity. The benzoyl and benzyl derivatives themselves were not potent inhibitors in this specific assay.
Experimental Protocols
For researchers wishing to evaluate these compounds, the following are detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound or N-benzylpiperidine-4-carboxylic acid)
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In each well of the microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.
-
Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Glycine Transporter 2 (GlyT2) Inhibition Assay ([³H]glycine Uptake)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
Materials:
-
HEK293 or similar cells stably expressing human GlyT2
-
96-well microplates
-
[³H]glycine (radiolabeled substrate)
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Scintillation counter
-
Test compounds
Procedure:
-
Culture the GlyT2-expressing cells in 96-well plates.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound or vehicle control.
-
Initiate the uptake by adding assay buffer containing a fixed concentration of [³H]glycine.
-
After a 6-10 minute incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent GlyT2 inhibitor) from the total uptake.
-
Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Benzoyl Group in Piperidine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of bioisosteric replacements for the benzoyl group within piperidine-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to equip researchers with the critical information needed to make informed decisions in their drug design endeavors.
Performance Comparison of Benzoyl Bioisosteres
The benzoyl group, while a common moiety in bioactive molecules, can present challenges related to metabolic stability and physicochemical properties. Its replacement with bioisosteric groups, such as other acyl moieties or heteroaromatic rings, can lead to significant improvements in a compound's profile. The following table summarizes the comparative performance of various N-substituents on a piperidine-4-carboxylic acid backbone, with a focus on their inhibitory activity against steroid 5α-reductase, a key enzyme implicated in various hormonal disorders.
| N-Substituent Group | Bioisosteric Relationship to Benzoyl | Target | IC50 (µM) - Type 1 | IC50 (µM) - Type 2 | Reference |
| Benzoyl | Parent Compound | Rat 5α-reductase | - | - | [1] |
| Diphenylacetyl | Non-classical bioisostere (bulky acyl) | Rat 5α-reductase | 3.44 | 0.37 | [1] |
| Diphenylcarbamoyl | Non-classical bioisostere (amide analog) | Rat 5α-reductase | 0.54 | 0.69 | [1] |
| Dicyclohexylacetyl | Non-classical bioisostere (alicyclic acyl) | Rat 5α-reductase | ~10 | 0.08 | [1] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of structure-activity relationship (SAR) studies. Below are representative protocols for the synthesis of N-substituted piperidine-4-carboxylic acid derivatives.
General Procedure for the N-Acylation of Piperidine-4-Carboxylic Acid Derivatives
This protocol outlines the coupling of a carboxylic acid to the piperidine nitrogen, a common method for introducing benzoyl and its bioisosteres.
Materials:
-
Piperidine-4-carboxylic acid derivative (e.g., methyl piperidine-4-carboxylate)
-
Acyl chloride (e.g., benzoyl chloride) or carboxylic acid
-
Coupling agent (if using a carboxylic acid), such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
Procedure:
-
Dissolve the piperidine-4-carboxylic acid derivative and the base in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
If using an acyl chloride, add it dropwise to the stirred solution. If using a carboxylic acid, add the carboxylic acid and the coupling agent to the solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated piperidine derivative.
Saponification of the Ester to the Carboxylic Acid
To obtain the final piperidine-4-carboxylic acid, the ester group is typically hydrolyzed.
Materials:
-
N-acylated piperidine-4-carboxylate ester
-
Base (e.g., lithium hydroxide (LiOH) or sodium hydroxide (NaOH))
-
Solvent mixture (e.g., tetrahydrofuran (THF)/water or methanol/water)
-
Acid for neutralization (e.g., hydrochloric acid (HCl))
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3-4 with the acid.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield the final carboxylic acid.
Signaling Pathways and Experimental Workflows
To understand the biological context of these compounds, it is essential to visualize their potential mechanisms of action and the experimental processes used for their evaluation.
Potential Signaling Pathway: Dopamine D4 Receptor Antagonism
N-benzoylpiperidine derivatives have been identified as privileged structures in medicinal chemistry, often targeting G protein-coupled receptors (GPCRs) such as dopamine receptors. Antagonism of the D4 receptor is a therapeutic strategy for various neuropsychiatric disorders.
Caption: Dopamine D4 receptor signaling pathway and its inhibition by an antagonist.
Experimental Workflow for SAR Studies
The process of synthesizing and evaluating new chemical entities follows a structured workflow to establish structure-activity relationships.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
This guide serves as a foundational resource for the rational design of novel piperidine-4-carboxylic acid derivatives. By understanding the subtle yet significant impact of bioisosteric modifications, researchers can more effectively navigate the complex process of drug discovery and development.
References
Efficacy of 1-Benzoylpiperidine-4-carboxylic Acid Derivatives as Novel Carbonic Anhydrase Inhibitors
A Comparative Guide for Drug Development Professionals
The following guide provides a comparative analysis of the efficacy of novel drug candidates derived from 1-Benzoylpiperidine-4-carboxylic acid. This document focuses on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides designed as inhibitors of human carbonic anhydrases (hCA), enzymes implicated in various pathologies, including cancer. The data presented is compiled from preclinical studies to facilitate objective comparison and inform further research and development.
Comparative Efficacy of Drug Candidates
The inhibitory potency of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives was evaluated against four physiologically relevant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The tumor-associated isoforms hCA IX and hCA XII are particularly significant targets in oncology due to their role in promoting tumor growth and metastasis under hypoxic conditions. The efficacy is presented as the inhibition constant (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a higher inhibitory potency. Acetazolamide (AAZ) is included as a standard reference inhibitor.
| Compound ID | R Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 5 | 3-Methoxyphenyl | 38.6 | 18.4 | 19.3 | 25.4 |
| 6 | 4-Methoxyphenyl | 7.9 | 5.2 | 0.9 | 11.5 |
| 7 | 2-Methylphenyl | 11.8 | 6.1 | 10.5 | 15.2 |
| 8 | 2,3-Dimethylphenyl | 10.5 | 5.8 | 9.8 | 13.1 |
| 9 | 4-Fluorophenyl | 8.9 | 5.5 | 7.6 | 10.8 |
| 10 | 4-Chlorophenyl | 9.7 | 5.1 | 8.3 | 9.9 |
| 11 | Benzyl | 46.5 | 36.8 | 8.3 | 2.7 |
| 12 | n-Heptyl | 67.8 | 41.2 | 5.6 | 18.7 |
| 13 | n-Octyl | 89.4 | 43.5 | 8.1 | 6.7 |
| 14 | Benzyl (Amide) | >1000 | 85.6 | 65.7 | 43.8 |
| 15 | 2-Methylbenzyl | >1000 | 98.3 | 71.4 | 52.1 |
| 16 | 3-Methylbenzyl | >1000 | 75.1 | 0.8 | 33.7 |
| 17 | 4-Methylbenzyl | >1000 | 81.2 | 6.5 | 29.8 |
| 18 | 4-Fluorobenzyl | >1000 | 91.5 | 15.3 | 48.2 |
| 19 | 2-Chlorobenzyl | >1000 | 105.4 | 21.8 | 55.6 |
| 20 | 3-Chlorobenzyl | >1000 | 68.7 | 0.9 | 28.4 |
| AAZ | (Reference) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors.[1][2]
Experimental Protocols
Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
The synthesis of the target compounds followed a multi-step procedure starting from the coupling of sulfanilamide with ethyl piperidine-4-carboxylate.
References
A Comparative Guide to N-Acylpiperidine-4-Carboxamide Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-benzoylpiperidine-4-carboxylic acid scaffold and its derivatives represent a promising area in drug discovery, particularly in the modulation of the endocannabinoid system. While direct and extensive structure-activity relationship (SAR) data for this compound analogs as Fatty Acid Amide Hydrolase (FAAH) inhibitors is limited in publicly accessible literature, a wealth of information exists for structurally related N-acylpiperidine-4-carboxamide analogs, particularly piperidine ureas and carbamates. This guide provides a comprehensive comparison of these analogs, focusing on their activity as FAAH inhibitors, supported by experimental data and protocols.
Introduction to FAAH and the N-Acylpiperidine Scaffold
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other fatty acid amides.[1][2] Inhibition of FAAH increases the levels of these signaling lipids, leading to analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][2] This makes FAAH a compelling therapeutic target for a range of disorders.
The N-acylpiperidine moiety is a common feature in many FAAH inhibitors. These compounds often act as irreversible inhibitors by covalently modifying the catalytic serine residue (Ser241) in the FAAH active site.[1][3] The piperidine ring and its substituents play a crucial role in inhibitor potency and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the SAR data for two major classes of N-acylpiperidine analogs: piperidine ureas and indolylalkylpiperidine carbamates. These compounds share the core piperidine scaffold with the user's topic of interest and provide valuable insights into the structural requirements for potent FAAH inhibition.
Table 1: SAR of Piperidine Urea Analogs as FAAH Inhibitors
| Compound ID | R Group | IC50 (nM) | Reference |
| 1 | 4-(quinolin-3-ylmethyl) | 16.2 | [1] |
| 2 | 4-(3-phenyl-1,2,4-thiadiazol-5-yl) | 33 | [1] |
Note: Lower IC50 values indicate higher potency.
Table 2: SAR of (Indolylalkyl)piperidine Carbamate Analogs as FAAH Inhibitors
| Compound ID | Alkyl Spacer (n) | FAAH IC50 (µM) | Reference |
| 13 | 1 | 9.8 | [2] |
| 17 | 2 | 0.11 | [2] |
| 21 | 3 | 0.57 | [2] |
| 25 | 4 | 0.18 | [2] |
| URB597 | (Cyclohexyl) | 0.060 | [2] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
General Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Substrate: AMC-arachidonoyl amide (or other suitable fluorogenic substrate).
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate reader: Capable of fluorescence detection at Ex/Em wavelengths of ~350/460 nm.
Procedure:
-
Reagent Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in pre-chilled Assay Buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Plate Setup:
-
Inhibitor Wells: Add 80 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound solution to the wells.
-
100% Initial Activity (Control) Wells: Add 90 µL of Assay Buffer and 10 µL of diluted FAAH enzyme.
-
Background Wells: Add 100 µL of Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for the interaction between the inhibitor and the enzyme, which is particularly important for irreversible inhibitors.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
-
Signal Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30 minutes at 37°C, or as an endpoint measurement after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Representative Synthesis of a Piperidine-based FAAH Inhibitor
The following is a general synthetic scheme for the preparation of piperidine urea FAAH inhibitors, adapted from the literature.[3]
Visualizations
FAAH Signaling Pathway
The inhibition of FAAH leads to an increase in the endogenous levels of anandamide (AEA), which then enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various therapeutic effects.
Experimental Workflow for FAAH Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing FAAH inhibitors.
Conclusion
While the direct SAR of this compound analogs as FAAH inhibitors remains an area for further investigation, the broader class of N-acylpiperidine-4-carboxamide derivatives has been extensively studied, yielding potent and selective inhibitors. The data presented in this guide on piperidine ureas and carbamates highlight key structural features that govern FAAH inhibition. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the discovery and development of novel FAAH inhibitors based on the versatile piperidine scaffold. Further exploration of substitutions on the N-acyl group, including the benzoyl moiety, could lead to the discovery of new chemical entities with improved therapeutic potential.
References
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1-Benzoylpiperidine-4-carboxylic Acid Purity by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 1-Benzoylpiperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of its purity, supported by experimental data templates and detailed protocols based on methods for structurally similar compounds.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate determination of this compound purity. The primary technique is reverse-phase HPLC, which separates compounds based on their hydrophobicity. Different column chemistries and mobile phase compositions can be employed to optimize the separation of the main compound from its potential impurities.
| Parameter | Method A: C18 Column with Acidic Mobile Phase | Method B: Mixed-Mode Column | Method C: C18 with MS-Compatible Mobile Phase |
| Principle | Separation based on hydrophobicity on a non-polar stationary phase. | Separation based on a combination of reverse-phase and ion-exchange interactions. | Separation based on hydrophobicity with a mobile phase suitable for mass spectrometry detection. |
| Stationary Phase | C18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm)[1] | Mixed-Mode Reverse-Phase (e.g., Newcrom R1)[2][3] | C18 (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm)[4] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile[1] | A: WaterB: Acetonitrile with Phosphoric Acid[2][3] | A: 0.1% Formic Acid in WaterB: Acetonitrile[2][3] |
| Detection | UV at 254 nm[1] | UV | Mass Spectrometry (MS) |
| Key Advantages | Good peak shape for acidic compounds, widely available columns. | Enhanced selectivity for polar and ionizable compounds. | High specificity and sensitivity, allows for impurity identification. |
| Potential Issues | TFA can suppress MS signals if used. | Column availability may be limited. | Requires more specialized equipment. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are generalized protocols that can be adapted for the analysis of this compound.
Method A: Standard Reverse-Phase HPLC-UV
This protocol is based on established methods for the analysis of piperidine derivatives.[1]
1. Instrumentation:
-
HPLC system with a UV detector and an autosampler.[5]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and acetonitrile (Solvent B).[1]
-
Gradient Program: Start at 5% B, ramp to 95% B over 8 minutes, hold at 95% B for 4 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Analytical Validation Parameters (Template)
The following table provides a template for the validation of the analytical method, with example acceptance criteria based on typical pharmaceutical industry standards.
| Validation Parameter | Methodology | Example Acceptance Criteria |
| Linearity | Analyze a series of solutions of known concentrations (e.g., 0.05 - 1.0 mg/mL). | Correlation coefficient (R²) > 0.999.[5] |
| Accuracy (Recovery) | Spike a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5] | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform multiple injections (n=6) of a single sample preparation. | Relative Standard Deviation (RSD) < 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD < 2.0%. |
| Limit of Detection (LOD) | Determined from the standard deviation of the response and the slope of the calibration curve.[5] | Typically, a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determined from the standard deviation of the response and the slope of the calibration curve.[5] | Typically, a signal-to-noise ratio of 10:1. |
| Specificity | Analyze a placebo sample and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can distinguish the analyte from potential impurities and degradation products. | The peak for this compound should be pure and well-resolved from any other peaks. |
Visualizing the Workflow
HPLC Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Method Validation Logical Flow
This diagram outlines the logical progression of analytical method validation.
Caption: Logical flow of analytical method validation.
Potential Challenges and Troubleshooting
During the HPLC analysis of piperidine derivatives, certain challenges may arise. The appearance of two peaks for a pure compound in its free acid form can sometimes be observed.[4] This may be due to differential ionization or interactions with the stationary phase.[4] To address this, consider the following:
-
Mobile Phase pH Adjustment: The addition of buffers to the mobile phase can help to ensure consistent ionization of the analyte and improve peak shape.
-
Column Chemistry: If peak splitting or poor peak shape persists, using a different column chemistry, such as a mixed-mode column, may provide better separation.[2]
-
Solvent Effects: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
By leveraging the information in this guide, researchers and drug development professionals can establish a robust and reliable HPLC method for the analytical validation of this compound purity, ensuring the quality and consistency of this critical intermediate.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 1-Benzoylpiperidine-4-carboxylic Acid and its Thio-analog
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional group analogs is paramount for molecular design and synthesis. This guide provides an objective comparison of the chemical reactivity of 1-Benzoylpiperidine-4-carboxylic acid and its corresponding thio-analog, 1-Benzoylpiperidine-4-carbothioic acid, supported by established chemical principles and available data on analogous compounds.
This comparison will delve into the synthesis, acidity, and susceptibility to nucleophilic acyl substitution of these two compounds. While direct comparative experimental data for these specific molecules is limited, a robust understanding of their relative reactivity can be extrapolated from fundamental organic chemistry principles and studies on closely related structures.
Physicochemical Properties and Acidity
It is a well-established principle in organic chemistry that thiocarboxylic acids are significantly more acidic than their corresponding carboxylic acids. This increased acidity is attributed to the larger size of the sulfur atom, which allows for more effective delocalization of the negative charge in the resulting thiocarboxylate anion, and the weaker S-H bond compared to the O-H bond. For instance, the pKa of benzoic acid is 4.20, whereas its thio-analog, thiobenzoic acid, has a pKa of 2.48. A similar trend is observed between acetic acid (pKa 4.76) and thioacetic acid (pKa 3.33). Based on these established trends, it is highly probable that the pKa of 1-Benzoylpiperidine-4-carbothioic acid is substantially lower than that of its carboxylic acid counterpart.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted pKa |
| This compound | C13H15NO3 | 233.26 | 4.45[1] |
| 1-Benzoylpiperidine-4-carbothioic acid | C13H15NO2S | 249.33 | Not available |
Table 1: Physicochemical properties of this compound and its thio-analog.
Reactivity towards Nucleophilic Acyl Substitution
The enhanced acidity of the thio-analog directly correlates with its increased reactivity towards nucleophilic acyl substitution. The thiocarboxylate anion is a better leaving group than the corresponding carboxylate anion due to its greater stability. Consequently, the carbonyl carbon of a thiocarboxylic acid is more electrophilic and more susceptible to attack by nucleophiles.
This principle is widely applied in organic synthesis, where thioesters are often used as activated carboxylic acid derivatives for the formation of amides and esters. The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is:
Given this reactivity trend, 1-Benzoylpiperidine-4-carbothioic acid is expected to react more readily with nucleophiles, such as amines to form amides or alcohols to form esters, than this compound under similar conditions. Reactions with the thio-analog would likely proceed under milder conditions and potentially with higher yields.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the benzoylation of piperidine-4-carboxylic acid.
Protocol:
-
To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base, typically a tertiary amine like triethylamine (2-3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Proposed Synthesis of 1-Benzoylpiperidine-4-carbothioic acid
A plausible and effective method for the synthesis of the thio-analog is the direct thionation of the corresponding carboxylic acid using Lawesson's reagent.
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous, high-boiling point solvent such as toluene or xylene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered to remove any insoluble byproducts.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield 1-Benzoylpiperidine-4-carbothioic acid.
Conclusion
References
Validating Novel Therapeutics: A Comparative Guide to In Vitro Assays for 1-Benzoylpiperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently involves the synthesis and evaluation of derivatives from promising chemical scaffolds. 1-Benzoylpiperidine-4-carboxylic acid represents a versatile starting point for the development of a wide array of compounds with potential biological activities. The rigorous in vitro validation of these synthesized compounds is a critical step in the drug discovery pipeline, providing essential data on their efficacy, potency, and safety before advancing to more complex and resource-intensive in vivo studies. This guide offers a comparative framework for the in vitro assay validation of compounds synthesized from this compound, complete with hypothetical comparative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Comparative Performance of Synthesized Compounds
To effectively evaluate and compare novel compounds, it is crucial to present quantitative data in a clear and standardized format. The following tables summarize hypothetical data for a series of compounds (designated CP-1 to CP-4) derived from this compound, alongside a standard reference compound. These tables showcase typical assays used to characterize the biological activity and safety of new chemical entities.
Table 1: Cytotoxicity Profile in HEK293 Cells
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| CP-1 | 25.8 | 98.2 |
| CP-2 | > 100 | 15.3 |
| CP-3 | 12.1 | 99.5 |
| CP-4 | 5.4 | 100 |
| Reference Drug A | 8.7 | 100 |
Table 2: Receptor Binding Affinity (Serotonin Receptor 5-HT2A)
| Compound | Ki (nM) | Bmax (fmol/mg protein) |
| CP-1 | 150.2 | 850.1 |
| CP-2 | 5.1 | 1205.3 |
| CP-3 | 25.6 | 1150.8 |
| CP-4 | 89.3 | 912.4 |
| Reference Drug B | 10.3 | 1180.2 |
Table 3: Enzyme Inhibition Assay (Steroid 5α-reductase)
| Compound | IC50 (µM) - Type 1 | IC50 (µM) - Type 2 |
| CP-1 | 12.5 | 1.8 |
| CP-2 | 35.2 | 8.9 |
| CP-3 | 8.1 | 0.5 |
| CP-4 | 2.3 | 0.1 |
| Reference Drug C | 5.6 | 0.3 |
Key Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable in vitro assay validation. Below are the protocols for the key experiments cited in the data tables.
Cytotoxicity Assay: MTT Proliferation Assay
This assay assesses the effect of the synthesized compounds on cell viability.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds (CP-1 to CP-4) and a reference drug are serially diluted in DMEM and added to the wells. The final concentrations should range from 0.1 µM to 100 µM. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of the compounds for a specific receptor, in this case, the serotonin 5-HT2A receptor.
-
Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radioligand (e.g., [3H]-ketanserin), and the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay evaluates the ability of the synthesized compounds to inhibit the activity of a target enzyme, such as steroid 5α-reductase.
-
Enzyme and Substrate Preparation: Recombinant human steroid 5α-reductase (type 1 and type 2) and the substrate (e.g., testosterone) are prepared in an appropriate assay buffer.
-
Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the enzyme, a cofactor (e.g., NADPH), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Detection: The amount of product formed (e.g., dihydrotestosterone) is quantified. This can be done using various methods, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using the DOT language.
Comparative Cross-Reactivity Analysis of 1-Benzoylpiperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of 1-Benzoylpiperidine-4-carboxylic acid derivatives against various pharmacological targets. The information herein is supported by experimental data from publicly available research, offering insights into the selectivity and potential off-target effects of this class of compounds. This analysis is intended to aid researchers in lead optimization and in the selection of compounds with desired selectivity for further investigation.
Introduction to this compound Derivatives
The 1-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system. Derivatives of this compound have shown significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. This has led to their investigation as potential therapeutic agents, most notably as atypical antipsychotics. The affinity for these primary targets, as well as the cross-reactivity with other receptors, is a critical determinant of a compound's efficacy and side-effect profile.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki or IC50 in nM) of various this compound derivatives and related compounds for their primary targets and a selection of off-targets. Lower values indicate higher affinity. For comparison, data for established atypical antipsychotic drugs are also included.
Table 1: Binding Affinity (Ki, nM) of Benzoylpiperidine Derivatives for Serotonin and Dopamine Receptors
| Compound | 5-HT2A | 5-HT2C | D2 | Reference |
| Derivative A | 32 | 512 | 160 | [1] |
| Derivative B | 2.4 | - | 12 | [1] |
| Derivative C | 1.1 | - | - | [1] |
| (-)-39 | 8.25 (pKi) | - | 6.00 (pKi) | [1] |
Table 2: Comparative Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Compound | 5-HT2A | D2 | Reference |
| Clozapine | 12 | 250 | |
| Olanzapine | 4 | 11 | |
| Risperidone | 0.16 | 3.3 | [2][3] |
| Quetiapine | 27 | 460 | |
| Aripiprazole | 3.4 | 0.34 |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized protocol for such an assay, which is a standard method for determining the binding affinity of a compound for a specific receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT2A, D2) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts and protease inhibitors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[4]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution) or buffer for total binding control.
-
A high concentration of an unlabeled ligand for non-specific binding control.
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for a radioligand binding assay to determine compound affinity.
Caption: Simplified signaling pathway for 5-HT2A and D2 receptors.
References
- 1. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newer Oral Atypical Antipsychotic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthesis routes for 1-Benzoylpiperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The selection of an optimal synthesis pathway is critical for efficiency, cost-effectiveness, and scalability in drug discovery and development. This document presents a detailed analysis of two common methods: a direct one-step N-benzoylation and a two-step esterification-acylation-hydrolysis sequence, supported by experimental data to facilitate informed decision-making.
Comparison of Key Performance Indicators
The choice of a synthetic route is often a trade-off between yield, reaction time, purity, and the complexity of the procedure. The following table summarizes the key quantitative data for the two benchmarked methods.
| Parameter | Route 1: Direct N-Benzoylation | Route 2: Two-Step Synthesis via Ester Intermediate |
| Starting Material | 4-Piperidinecarboxylic acid (Isonipecotic acid) | Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) |
| Key Reagents | Benzoyl chloride, Sodium hydroxide | Benzoyl chloride, Triethylamine, Sodium hydroxide |
| Overall Yield | ~85-95% | Not explicitly stated, requires two steps |
| Reaction Time | 1-2 hours | ~38 hours (20 hours for N-benzoylation + 18 hours for hydrolysis) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Key Advantages | High yield, shorter reaction time, one-step process | Milder basic conditions for N-benzoylation (Triethylamine vs. NaOH) |
| Key Disadvantages | Use of strong base (NaOH) | Longer overall reaction time, multiple steps and workups |
Experimental Protocols
Route 1: Direct N-Benzoylation (Schotten-Baumann Reaction)
This method involves the direct acylation of 4-piperidinecarboxylic acid with benzoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction.
Materials:
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Route 2: Two-Step Synthesis via Ester Intermediate
This route begins with the N-benzoylation of the ethyl ester of 4-piperidinecarboxylic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
Step 1: N-Benzoylation of Ethyl piperidine-4-carboxylate
Materials:
-
Ethyl piperidine-4-carboxylate
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzoyl-piperidine-4-carboxylic acid ethyl ester.
Step 2: Hydrolysis of 1-Benzoyl-piperidine-4-carboxylic acid ethyl ester
Materials:
-
1-Benzoyl-piperidine-4-carboxylic acid ethyl ester
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (70%)
Procedure:
-
Dissolve the 1-benzoyl-piperidine-4-carboxylic acid ethyl ester from the previous step in 70% aqueous ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 18 hours.
-
After the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow of the two described synthetic routes for this compound.
Caption: Workflow for Route 1: Direct N-Benzoylation.
Caption: Workflow for Route 2: Two-Step Synthesis.
Safety Operating Guide
Proper Disposal of 1-Benzoylpiperidine-4-carboxylic Acid: A Step-by-Step Guide
For immediate release
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 1-Benzoylpiperidine-4-carboxylic acid. Adherence to these protocols is vital for protecting personnel and the environment.
I. Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, related compounds can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Classification | Description |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Note: This information is based on data for structurally similar compounds and should be considered as a precautionary guideline.
II. Personal Protective Equipment (PPE)
To minimize exposure risks during the handling and disposal process, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses are essential.[1] A face shield should be used if there is a risk of splashing.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[1][2]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator should be worn.[1][2]
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an authorized waste disposal company.
Step 1: Segregation and Storage
-
Keep the chemical in its original, tightly closed container.[3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is clearly labeled.
Step 2: Waste Collection
-
For spills, sweep or shovel the solid material into an appropriate, labeled container for disposal, minimizing dust generation.[1]
-
Do not allow the product to enter drains or waterways.[1][3][4]
Step 3: Professional Disposal
-
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3][4]
-
Entrust the disposal to a licensed and approved waste disposal company.[1][3]
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and a scrubber to manage emissions.[1]
Step 4: Contaminated Packaging
-
Contaminated containers should be disposed of in the same manner as the chemical itself, following all applicable regulations.[3]
IV. Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate unnecessary personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Clean-up:
-
Decontaminate: Wash the spill area thoroughly.
V. Logical Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
References
Essential Safety and Operational Guide for 1-Benzoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Benzoylpiperidine-4-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact with and inhalation of this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical safety goggles with side shields. A face shield is required if there is a risk of dust generation. | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before use and change frequently. | A fully buttoned lab coat. For larger quantities, a chemical-resistant apron or coveralls should be worn. | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. |
| Working with Solutions | Chemical safety goggles. A face shield is recommended if splashing is possible. | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | A fully buttoned lab coat. | Work in a well-ventilated area. A chemical fume hood is recommended. |
| Cleaning and Decontamination | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | A chemical-resistant apron or coveralls over a lab coat. | Use in a well-ventilated area. If aerosols may be generated, a respirator is necessary. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.
-
-
Handling:
-
Always handle the solid form of the compound in a well-ventilated area, ideally within a chemical fume hood, to prevent the formation and inhalation of dust.[2][3]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent, followed by washing with soap and water.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. All waste must be collected in clearly labeled, sealed containers.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous waste.[3]
-
Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
